Product packaging for Olaparib-d8(Cat. No.:)

Olaparib-d8

Cat. No.: B11931777
M. Wt: 442.5 g/mol
InChI Key: FDLYAMZZIXQODN-PMCMNDOISA-N
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Description

Olaparib-d8 is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23FN4O3 B11931777 Olaparib-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

442.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2

InChI Key

FDLYAMZZIXQODN-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H]

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Olaparib-d8, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers with BRCA1/2 mutations. This compound, the deuterated analog of Olaparib, serves as a critical internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, to ensure precise and accurate pharmacokinetic and metabolic profiling of the drug. The deuterium labeling on the piperazine moiety provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties.

This guide outlines a probable synthetic route to this compound, based on established synthetic pathways for Olaparib and the availability of deuterated starting materials. Additionally, a detailed purification protocol is provided to ensure the high purity required for its use as an analytical standard.

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for Olaparib, with the key difference being the incorporation of a deuterated piperazine moiety. The most plausible and efficient approach involves the use of commercially available Piperazine-d8 dihydrochloride as a starting material. The overall synthetic strategy is a convergent synthesis, involving the preparation of two key intermediates that are subsequently coupled in the final step.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of an activated carboxylic acid intermediate and the deuterated piperazine component, followed by their condensation.

Synthesis_Pathway cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Deuterated Intermediate Synthesis cluster_final_step Final Coupling and Product Formation I1 2-Fluoro-5-methylbenzoic acid I2 Intermediate A (2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) I1->I2 Multi-step synthesis Olaparib_d8_crude Crude this compound I2->Olaparib_d8_crude Coupling Agent (e.g., HBTU) D1 Piperazine-d8 dihydrochloride D3 Intermediate B (1-(Cyclopropanecarbonyl)piperazine-d8) D1->D3 D2 Cyclopropanecarbonyl chloride D2->D3 D3->Olaparib_d8_crude Purified_Olaparib_d8 Purified this compound Olaparib_d8_crude->Purified_Olaparib_d8 Purification Purification_Workflow Start Crude this compound Dissolution Dissolve in Ethyl Acetate/Acetone (1:5-1:20 v/v) Heat to 45-50 °C Start->Dissolution Decolorization Add Activated Carbon Stir for 15-30 min Dissolution->Decolorization Filtration1 Hot Filtration to Remove Carbon Decolorization->Filtration1 Crystallization Cool Filtrate to -10 to 0 °C Age for 4-6 hours Filtration1->Crystallization Filtration2 Filter Crystals Crystallization->Filtration2 Washing Wash with Cold Acetone Filtration2->Washing Drying Vacuum Dry Washing->Drying End Purified this compound (>99.9% Purity) Drying->End

The Role of Olaparib-d8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the PARP inhibitor Olaparib, achieving high accuracy and precision is paramount for reliable pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, specifically Olaparib-d8, is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide elucidates the mechanism of action of this compound as an internal standard, provides detailed experimental protocols, and presents key validation data.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

This compound is a deuterated analog of Olaparib, meaning that eight hydrogen atoms in the Olaparib molecule have been replaced with their heavier isotope, deuterium.[1] This subtle modification is the key to its function as an ideal internal standard. The underlying principle is that this compound is chemically and physically almost identical to Olaparib. Consequently, it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.

However, due to the mass difference between hydrogen and deuterium, this compound has a higher molecular weight than Olaparib. This mass difference allows the mass spectrometer to distinguish between the analyte (Olaparib) and the internal standard (this compound).[1][2] By adding a known concentration of this compound to each sample at the beginning of the analytical process, any variability or loss of the analyte during extraction, handling, or analysis will be mirrored by a proportional variability or loss of the internal standard.

The quantification is based on the ratio of the analytical signal of Olaparib to that of this compound. This ratio remains constant even if there are variations in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), or instrument response.[2] This ratiometric measurement effectively cancels out most sources of analytical error, leading to significantly improved accuracy and precision in the final concentration determination of Olaparib.

Experimental Protocols for Olaparib Quantification using this compound

The following sections detail a typical experimental workflow for the quantification of Olaparib in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting Olaparib and this compound from a biological matrix like plasma is liquid-liquid extraction (LLE).

Protocol:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.

  • Vortex the sample to ensure thorough mixing.

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard from the aqueous plasma to the organic phase.

  • Centrifuge the sample at high speed to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.

  • Column Temperature: The column is often heated to a constant temperature to ensure reproducible retention times.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Olaparib and this compound.[2][3]

  • Detection Method: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olaparib435.4281.1 or 367.7
This compound443.2 or 443.4281.1 or 375.7

Note: The specific product ions monitored can vary slightly between different validated methods.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated uHPLC-MS/MS method for the quantification of Olaparib in human plasma using this compound as an internal standard, as reported by Roth et al. (2014).

Table 1: Accuracy and Precision
Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
0.5 (LLOQ)0.51102.08.710.8
1.51.54102.75.47.1
200203.8101.92.94.3
40004096102.42.53.8

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 2: Linearity and Sensitivity
ParameterValue
Calibration Curve Range0.5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Table 3: Matrix Effect and Recovery
Concentration LevelMatrix Effect (%)Recovery (%)
Low QC (1.5 ng/mL)98.775.4
High QC (4000 ng/mL)99.278.1

QC: Quality Control

Visualizations

G Logical Flow of Internal Standard Correction cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Olaparib (Unknown Amount) IS_Addition Addition of Known Amount of this compound Analyte->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Olaparib / this compound) MS_Detection->Ratio Concentration Determine Olaparib Concentration Ratio->Concentration Correction Ratio corrects for variability Variability Analytical Variability (e.g., extraction loss, matrix effects) Variability->Extraction Variability->MS_Detection

Caption: Logical flow of internal standard correction in bioanalysis.

G Experimental Workflow for Olaparib Bioanalysis Start Start: Plasma Sample Collection Add_IS Add this compound Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data_Analysis Data Analysis and Quantification MS_Detect->Data_Analysis End End: Report Olaparib Concentration Data_Analysis->End

Caption: A typical experimental workflow for Olaparib bioanalysis.

References

A Technical Guide to Commercial Olaparib-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, sourcing high-purity, reliable deuterated internal standards is a critical step in ensuring the accuracy and reproducibility of bioanalytical assays. Olaparib-d8, the deuterated analog of the PARP inhibitor Olaparib, serves as an essential internal standard for mass spectrometry-based quantification of the parent drug in various biological matrices. This guide provides an in-depth overview of commercial suppliers, experimental considerations, and a logical workflow for selecting the appropriate this compound product for your research needs.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, available quantities, cost, and the availability of comprehensive analytical documentation. The following table summarizes key information for several prominent suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesCertificate of Analysis (CoA)
MedChemExpress HY-10162S199.57%[1]1 mg, 5 mg, 10 mg, 50 mg, 100 mg[1]Available on product page[1]
Simson Pharma O490008Not explicitly stated, but CoA is provided with every compound.[2]Custom synthesis[2]Provided with every compound[2]
AstaTech Inc. (via Neta Scientific) G18169 1MG95%[3]1 mg[3]Information not readily available on the product page.
Shimadzu Chemistry & Diagnostics C3684≥98.00%1 mg, 5 mg, 10 mg, 25 mg, 100 mg[4]Available to member account holders.[4]
GlpBio GC69618Not explicitly stated, but CoA and SDS are available.[5]Information not readily available on the product page.Available on product page[5]
Clearsynth CS-O-49671Not explicitly stated, but a CoA is provided.[6]Information not readily available on the product page.Provided with product[6]

Experimental Protocols: Utilizing this compound in Bioanalysis

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Olaparib in biological samples. The following provides a generalized methodology based on published research.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction)[9]
  • To 100 µL of plasma, add 1 mL of ethyl acetate containing the working concentration of this compound.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Chromatographic Conditions[8]
  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini C18, 2.1 × 150 mm, 3 µm).[8]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.[8]

  • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 2-10 µL.

Mass Spectrometry Conditions[8][9]
  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[8]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olaparib: m/z 435.4 → 367.7 or 281.1[8][9]

    • This compound: m/z 443.4 → 375.7 or 281.1[8][9]

  • Optimization: Ion source parameters such as capillary voltage, gas flows, and temperature, as well as compound-specific parameters like collision energy, should be optimized to achieve the best signal intensity and specificity.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several key decision points to ensure the procured material meets the specific requirements of the intended research application. The following diagram illustrates a logical workflow for this selection process.

Supplier_Selection_Workflow start Start: Identify Need for this compound define_req Define Requirements (Purity, Quantity, Budget) start->define_req search_suppliers Search for Commercial Suppliers define_req->search_suppliers evaluate_suppliers Evaluate Supplier Information (CoA, Purity, Price, Availability) search_suppliers->evaluate_suppliers insufficient_info Insufficient Information? evaluate_suppliers->insufficient_info request_quote Request Quotations and Lead Times compare_options Compare Supplier Offerings request_quote->compare_options select_supplier Select Optimal Supplier compare_options->select_supplier purchase Purchase this compound select_supplier->purchase insufficient_info->request_quote No contact_support Contact Supplier for Technical Support insufficient_info->contact_support Yes contact_support->evaluate_suppliers

References

A Technical Guide to the Isotopic Purity and Stability of Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Olaparib-d8 (AZD2281-d8), a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in various biological matrices. This document outlines key quality attributes, experimental methodologies for assessment, and relevant biological pathways.

Isotopic and Chemical Purity

This compound is synthesized to serve as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometric assays. Its efficacy is fundamentally dependent on its high isotopic enrichment and chemical purity.

Data Summary: Purity and Enrichment
ParameterSpecificationSource
Chemical Purity ≥98% to 99.57%[1][2]
Isotopic Enrichment Minimum 98% 2H[2]
Molecular Formula C₂₄H₁₅D₈FN₄O₃[3]
Molecular Weight ~442.51 g/mol [2][3]

Stability and Storage

The stability of this compound is critical for its use as a reliable internal standard in quantitative bioanalysis. Stability is assessed under various storage conditions and through forced degradation studies, which also help to identify potential degradation products.

Data Summary: Storage and Stability
ConditionDurationStability ProfileSource
Solid Form (-20°C) ≥1 to 4 yearsStable[2][4][5][6]
Stock Solution (-80°C) Up to 6 monthsStable[7]
Stock Solution (-20°C) Up to 1 monthStable[7]
Aqueous Solution > 1 dayNot Recommended[5][6]
Freeze-Thaw Cycles At least 3 cyclesStable[8]
Room Temperature Up to 15 hoursStable[8]
Forced Degradation Profile

Forced degradation studies on the parent compound, Olaparib, provide insights into the likely stability of this compound under stress conditions. These studies are essential for developing stability-indicating analytical methods.

Stress ConditionDegradation ObservedSource
Acidic Hydrolysis (1 M HCl) Significant Degradation[9][10]
Basic Hydrolysis (1 M NaOH) Extensive Degradation[9][10]
Oxidative (15% H₂O₂) Slight to Moderate Degradation[9][10]
Neutral Hydrolysis Stable[10]
Dry Heat Stable[10]
Photolytic Stable[10]

Experimental Protocols

Protocol 1: Quantification and Isotopic Purity by LC-MS/MS

This method is used for the quantitative characterization of Olaparib and its deuterated internal standard, this compound.

1. Preparation of Standard Solutions:

  • Prepare primary stock solutions of Olaparib and this compound by dissolving 1 mg of each compound in 1 mL of methanol.[8]

  • Store stock solutions at -20°C.[8]

  • Prepare working solutions by diluting the stock solutions in an appropriate solvent mixture (e.g., methanol/water).[8]

2. Chromatographic Separation:

  • Column: InertSustain C18 column (250 × 4.6 mm, 5 μm) or equivalent.[10]

  • Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.[10]

  • Flow Rate: 1 mL/min.[10]

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode.

  • Transitions:

    • Olaparib: m/z 435.4 → 367.7 and m/z 435.4 → 281.3.[8]

    • This compound: m/z 443.4 → 375.7 and m/z 443.4 → 281.3.[8]

  • Optimization: Optimize collision energy and other source parameters to maximize ion abundance for the specified transitions.[8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL in MeOH) Working Working Solutions (Dilutions) Stock->Working Spiked Spiked Sample Working->Spiked Matrix Biological Matrix (Plasma, Tissue) Matrix->Spiked Extracted Protein Precipitation & Extraction Spiked->Extracted HPLC HPLC Separation (C18 Column) Extracted->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS MRM MRM Detection (Quantification) MS->MRM

Workflow for LC-MS/MS quantification of Olaparib using this compound.
Protocol 2: Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of the drug substance under ICH-prescribed stress conditions.

1. Preparation of Stock Solution:

  • Dissolve Olaparib in a suitable solvent mixture, such as Acetonitrile/Water (50:50, v/v), to ensure complete dissolution.[9]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.[9]

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.[9]

  • Oxidation: Mix the stock solution with 15% (w/w) H₂O₂ and incubate at 60°C.[9]

  • Thermal: Expose the solid drug substance to dry heat.[10]

  • Photolytic: Expose the drug substance to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

  • Analyze the samples using a validated stability-indicating HPLC method, such as the one described in Protocol 1, coupled with a photodiode array (PDA) detector and a high-resolution mass spectrometer (e.g., Q-TOF-MS/MS) for the identification and characterization of degradation products.[9][10]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[11]

  • PARP Inhibition: Olaparib competitively binds to the catalytic site of PARP, preventing the recruitment of BER proteins to the site of DNA damage.

  • SSB Accumulation: Inhibition of PARP leads to the accumulation of unrepaired SSBs.[11]

  • DSB Formation: During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[11]

  • Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), DSBs cannot be repaired, leading to genomic instability and cell death.[11][12] This concept is known as synthetic lethality.

G cluster_dna_damage DNA Damage & Repair cluster_pathways Repair Pathways cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB ReplicationFork Replication Fork Collapse SSB->ReplicationFork BER Base Excision Repair (BER) SSB->BER recruits DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repairs ReplicationFork->DSB PARP PARP Enzyme BER->PARP BRCA BRCA1/2 Proteins HR->BRCA Survival Cell Survival (HR Proficient) HR->Survival Olaparib Olaparib Olaparib->PARP inhibits BRCA_mut HR Deficiency (e.g., BRCA mutation) BRCA_mut->HR impairs Apoptosis Synthetic Lethality (Cell Death) BRCA_mut->Apoptosis

Mechanism of synthetic lethality induced by Olaparib in HR-deficient cells.

References

Olaparib-d8 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Olaparib-d8, the deuterated analogue of the potent PARP inhibitor Olaparib. This guide details its chemical and physical properties, analytical methodologies for its quantification, and its mechanism of action within relevant biological pathways.

Certificate of Analysis and Specifications

This compound is a stable isotope-labeled version of Olaparib, widely used as an internal standard in pharmacokinetic and metabolic studies. While specific batch certificates of analysis are proprietary to the supplier, the following tables summarize the general specifications available for this compound.

Table 1: General Specifications of this compound

ParameterSpecificationSource(s)
Synonyms AZD2281-d8, KU0059436-d8[1][2]
Molecular Formula C₂₄H₁₅D₈FN₄O₃[1][2][3]
Molecular Weight 442.51 g/mol [1][2][3][4]
CAS Number 2143107-52-0[3]
Appearance Solid, White to off-white[1]
Purity ≥ 98.00%[4]
Isotopic Enrichment ≥ 98% ²H[4]

Table 2: Solubility and Storage of this compound

SolventSolubilityNotesSource(s)
DMSO 50 mg/mL (112.99 mM)Ultrasonic and warming to 60°C may be required. Hygroscopic.[1]
DMF 50 mg/mL (112.99 mM)Ultrasonic may be required.[1]
Ethanol 3.12 mg/mL (7.05 mM)Ultrasonic and warming to 60°C may be required.[1]
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 yearsRefer to supplier documentation for specific recommendations.[5]
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 monthAvoid repeated freeze-thaw cycles.[1][5]

Experimental Protocols

Accurate quantification of this compound is critical for its use as an internal standard. The following section details a common analytical method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), used for its determination in various biological matrices.

Protocol 1: LC-MS/MS for Quantification of Olaparib and this compound in Biological Samples

This method is adapted from a published study on the quantification of Olaparib in nanodelivery systems and cell compartments.[6]

1. Sample Preparation:

  • Protein Precipitation: For plasma, urine, and cell lysate samples, a simple protein precipitation step is employed. Add acetonitrile (ACN) at a ratio of 4:1 (v/v) to the sample. For instance, add 800 µL of cooled ACN to 200 µL of plasma.

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Phenomenex Gemini C18 column (2.1 × 150 mm, 3 µm) with a C18 precolumn.[6]

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-4 min: Gradient to 100% B

    • 4-5.5 min: Hold at 100% B

    • 5.5-9 min: Re-equilibrate at 95% A

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 20 µL.[6]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olaparib: m/z 435.4 → 367.7[6]

    • This compound: m/z 443.4 → 375.7[6]

  • Gas and Source Parameters: Nitrogen is used as the desolvation gas at 40 psi, with a capillary temperature of 550 °C.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: PARP Inhibition

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 1 nM, respectively.[1][2][7] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the homologous recombination repair (HRR) of double-strand DNA breaks (DSBs), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication. The inability to repair these DSBs via the defective HRR pathway results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Olaparib Intervention cluster_2 Consequences in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates SSB_Repair SSB Repaired BER->SSB_Repair leads to Unrepaired_SSB Unrepaired SSB BER->Unrepaired_SSB is blocked Olaparib Olaparib Inhibition Inhibition Olaparib->Inhibition Inhibition->PARP blocks Replication DNA Replication Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB HRR_Deficiency Defective Homologous Recombination Repair (HRR) (e.g., BRCA1/2 mutation) DSB->HRR_Deficiency Cell_Death Cell Death (Synthetic Lethality) HRR_Deficiency->Cell_Death

Caption: Olaparib's mechanism of action via PARP inhibition.

Experimental Workflow: Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound in a research setting, from sample collection to data analysis.

Experimental_Workflow cluster_workflow Quantification Workflow Start Start: Biological Sample (e.g., Plasma, Tissue) Spiking Spike with this compound (Internal Standard) Start->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Result Result: Quantified Olaparib Concentration Data_Analysis->Result

Caption: A typical experimental workflow for this compound quantification.

References

Technical Guide: Solubility Profile of Olaparib-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Olaparib-d8, a deuterated form of the potent PARP inhibitor Olaparib, in various organic solvents. This guide includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of Olaparib's core mechanism of action.

Quantitative Solubility Data

This compound, the deuterium-labeled version of Olaparib, is utilized in research primarily as a tracer for quantification in drug development and metabolic studies.[1] Its solubility is critical for preparing stock solutions and conducting in vitro and in vivo experiments. The following tables summarize the available solubility data for both this compound and its non-labeled counterpart, Olaparib, in common organic solvents.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Conditions & Notes
DMSO50112.99Requires ultrasonic and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
DMF50112.99Requires ultrasonic treatment.[1]
Ethanol3.127.05Requires ultrasonic and warming to 60°C.[1]

Table 2: Solubility of Olaparib (Non-labeled)

SolventSolubility (mg/mL)Molar Concentration (mM)Conditions & Notes
DMSO~10 - 125~23 - 287.71Solubility values vary across sources. Some report ~10 mg/mL, while others indicate up to 33 mg/mL or 125 mg/mL with warming.[2]
DMF~3~6.9-
Ethanol~1.7~3.9Requires slight warming.[3] Insoluble at room temperature according to another source.[2]
AcetonitrileData indicates positive solubility correlation with temperature (280.35–319.35 K).[4]-Quantitative values not specified in the provided context.
Isopropyl AlcoholData indicates positive solubility correlation with temperature (280.35–319.35 K).[4]-Quantitative values not specified in the provided context.
MethanolMiscible organic solvent suitable for preparation of certain crystalline forms.[5]-Specific solubility value not provided.
WaterVery poorly soluble / Insoluble.[3][2]-Estimated maximum solubility of 10-20 µM.[3]

Note: The molecular weight of Olaparib is 434.5 g/mol , while this compound is approximately 442.5 g/mol . Molar concentrations are calculated based on these respective weights.

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure based on guidelines recommended by the World Health Organization (WHO).[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • High-purity organic solvent of choice

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or mechanical agitator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed.

  • Sampling: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), cease agitation and allow the undissolved solid to sediment.[7]

  • Sample Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter to remove all solid particles.

  • Dilution: Accurately dilute the filtered sample with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Equilibrium Confirmation: The solubility is determined to be at equilibrium when sequential measurements show no significant change in concentration (e.g., <10% deviation).[7] The plateau of the concentration-time curve indicates the equilibrium solubility.

Below is a workflow diagram illustrating this experimental process.

G A 1. Add Excess this compound to Solvent B 2. Seal and Agitate at Constant Temperature A->B C 3. Collect Supernatant at Timed Intervals B->C D 4. Immediate Filtration (e.g., 0.22 µm Syringe Filter) C->D E 5. Accurate Dilution of Filtrate D->E F 6. Concentration Analysis (e.g., HPLC, LC-MS) E->F G 7. Plot Concentration vs. Time F->G H Equilibrium Reached? (Concentration Plateau) G->H H->C No, Continue Sampling I Report Equilibrium Solubility Value H->I Yes

Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][8] These enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[8][9]

In normal, healthy cells, if SSBs are not repaired and accumulate, they can become highly toxic DNA double-strand breaks (DSBs) during cell division.[9][10] These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[10][11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cells become heavily reliant on PARP-mediated SSB repair for survival. When Olaparib inhibits PARP in these BRCA-deficient cells, SSBs cannot be repaired, leading to the accumulation of DSBs.[10] Without a functional HR pathway to fix these DSBs, the cell undergoes genomic instability and apoptosis (programmed cell death).[8] This phenomenon, where a defect in two pathways simultaneously leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[10]

The following diagram illustrates this dual-pathway mechanism.

G cluster_legend Legend cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) Process Process Inhibition Inhibition Process->Inhibition Normal Arrow Process->Inhibition T-shaped Arrow DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication leads to BER Base Excision Repair (BER) PARP->BER activates Olaparib Olaparib Olaparib->PARP inhibits BER->DNA_SSB SSB Repair HR_Normal Functional Homologous Recombination (HR) DNA_DSB->HR_Normal repaired by HR_Cancer Defective Homologous Recombination (HR) DNA_DSB->HR_Cancer cannot be repaired by Survival DNA Repaired Cell Survival HR_Normal->Survival Death Genomic Instability Cell Death (Apoptosis) HR_Cancer->Death

Olaparib's Mechanism of Action via Synthetic Lethality.

References

An In-depth Technical Guide to the Storage and Handling of Olaparib-d8 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive details on the appropriate storage, handling, and stability of Olaparib-d8 powder, a deuterated form of the potent PARP inhibitor, Olaparib. Adherence to these guidelines is crucial for maintaining the integrity, purity, and stability of the compound, ensuring reliable and reproducible results in research and development settings.

Storage Conditions

Proper storage is paramount to prevent degradation of this compound. The following table summarizes the recommended storage conditions for the powder form and when in solvent.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeAdditional Notes
Powder -20°C3 years[1]Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
4°C2 years[1]For shorter-term storage.
In Solvent -80°C6 months[2]Use within 6 months.[2]
-20°C1 month[2]Use within 1 month.[2]

Handling and Safety Precautions

Olaparib is classified as a hazardous substance, and its deuterated form should be handled with the same level of caution.

2.1. General Handling

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

  • Use personal protective equipment as required.[3]

  • Ensure adequate ventilation, especially in confined areas, and use only under a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not breathe dust, vapor, mist, or gas.[3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH-approved respirator or equivalent if ventilation is inadequate.

2.3. First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[3]

  • If on Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]

  • If in Eyes: Remove contact lenses if present and easy to do. Continue rinsing. Flush eyes immediately with large amounts of water.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

Solubility

The solubility of this compound is a critical factor for in vitro and in vivo studies.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO 33 mg/mLSoluble.[4]
Ethanol 1.7 mg/mLSoluble with slight warming.[4]
Water Very poorly solubleMaximum solubility is estimated to be about 10-20 µM.[4]
PBS (pH 7.2) (1:1) 0.5 mg/mL-

Note: The addition of buffers, serum, or other additives may increase or decrease aqueous solubility.[4]

Stability and Degradation

Forced degradation studies on the non-deuterated form, Olaparib, indicate its stability under various stress conditions. These findings are instructive for handling this compound.

  • Stable Conditions: Olaparib is stable in neutral hydrolytic, dry heat, and photolytic stress conditions.[5]

  • Degradation Conditions: The compound degrades in acidic and basic hydrolytic conditions, as well as under oxidative stress, leading to the formation of several degradation products.[5]

Experimental Protocols

5.1. Stability Indicating Assay Method

A validated stability-indicating assay method has been developed for Olaparib and its degradation products, which can be adapted for this compound.[5]

  • Objective: To separate the active pharmaceutical ingredient (API) from its degradation products.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Column: InertSustain C18 (250 × 4.6 mm, 5 μm).[5]

  • Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection and Characterization: Liquid chromatography-electrospray ionization-quadrupole-time of flight tandem mass spectrometry (LC-ESI-Q-TOF-MS/MS) is used for the characterization of degradation products.[5]

5.2. In Vitro Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound, a standard MTT assay can be employed.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 5 days).[6]

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Visualizations

6.1. Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[2][7] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[8] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[8][9] When PARP is inhibited by Olaparib, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication.[8][9] The inability of BRCA-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[8]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated SSB Repair DNA_Damage_N->PARP_N Replication_N DNA Replication DNA_Damage_N->Replication_N Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N DNA Integrity Maintained DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_Repair_N Homologous Recombination (HR) Repair DSB_N->HR_Repair_N HR_Repair_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_Damage_C->PARP_C Activates Replication_C DNA Replication DNA_Damage_C->Replication_C Olaparib Olaparib Olaparib->PARP_C Inhibits PARP_C->Replication_C Repair Blocked DSB_C Accumulated DSBs Replication_C->DSB_C HR_Repair_C Defective HR Repair (BRCA Mutation) DSB_C->HR_Repair_C Cell_Death Cell Death (Synthetic Lethality) DSB_C->Cell_Death HR_Repair_C->Cell_Death

Caption: Mechanism of Olaparib-induced synthetic lethality in BRCA-deficient cells.

6.2. Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow Start This compound Powder Sample Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., HCl) Stress->Acid Base Base Hydrolysis (e.g., NaOH) Stress->Base Oxidative Oxidative (e.g., H2O2) Stress->Oxidative Thermal Dry Heat Stress->Thermal Photolytic Photolytic (UV/Vis Light) Stress->Photolytic Neutral Neutral Hydrolysis (Water) Stress->Neutral Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Neutral->Analysis Characterization Characterize Degradation Products (LC-MS/MS, NMR) Analysis->Characterization Report Generate Stability Report Characterization->Report

Caption: Workflow for a forced degradation study of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Olaparib in Human Plasma using Olaparib-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olaparib (Lynparza®) is a potent, orally administered poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] It is primarily used for the maintenance treatment of recurrent ovarian and breast cancer, particularly in patients with BRCA1/2 mutations.[3] Given the variability in pharmacokinetic (PK) exposure among patients, therapeutic drug monitoring (TDM) and PK studies are crucial for optimizing dosing and ensuring clinical efficacy and safety.[3][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Olaparib due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS), such as Olaparib-d8 ([²H₈]-olaparib), is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3][5] This document provides a detailed protocol for the quantification of Olaparib in human plasma using this compound as an internal standard.

Mechanism of Action: PARP Inhibition

Olaparib functions by inhibiting PARP enzymes, which play a critical role in DNA single-strand break (SSB) repair through the Base Excision Repair (BER) pathway.[6] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[6] The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[7]

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication encounters BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) (BRCA Proficient) DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ backup repair HR_deficient HR Deficient (e.g., BRCA mutation) DSB->HR_deficient Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) NHEJ->Apoptosis error-prone HR_deficient->Apoptosis Olaparib Olaparib Olaparib->PARP inhibits

Caption: Olaparib's mechanism via PARP inhibition and synthetic lethality.

Experimental Protocol

Materials and Reagents
  • Olaparib reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium Acetate

  • Human plasma (K2-EDTA)

  • Ethyl acetate

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Olaparib and this compound in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions:

    • Olaparib: Prepare serial dilutions from the stock solution with 50:50 acetonitrile/water to create calibration curve (CC) and quality control (QC) working solutions.

    • This compound (IS): Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL.[5]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for robust plasma analysis.[5]

  • Thaw plasma samples, CC, and QC samples on ice.

  • Pipette 100 µL of each plasma sample into a microcentrifuge tube.

  • Add 1 mL of ethyl acetate containing the internal standard (10 ng/mL this compound).[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,200 rpm for 10 minutes to separate the layers.[5]

  • Transfer the upper organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 water/acetonitrile.[5]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start 100 µL Plasma Sample Add_IS Add 1 mL Ethyl Acetate with this compound (IS) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Centrifuge Centrifuge (13,200 rpm, 10 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL 50:50 Water/Acetonitrile Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.
LC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods for Olaparib quantification.[5][8]

Parameter Condition
LC System UPLC/uHPLC System (e.g., Waters Acquity)
Column Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 1.0 mL/min
Gradient Start at 20% B, linear increase to 80-100% B over 2-3 minutes, hold, then return to initial conditions for re-equilibration.[5]
Column Temperature 25-40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Micro, Sciex)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Olaparib: m/z 435.4 → 281.1[5] or 435.2 → 367.0[4][8] This compound: m/z 443.2 → 281.1[5] or 443.4 → 375.7[9]
Collision Energy (CE) Optimized for specific transitions (e.g., 28-45 V)[1][9]
Source Temperature ~380-550°C[1][10]

Method Validation Summary

The bioanalytical method should be validated according to FDA or EMA guidelines.[5] The tables below summarize typical performance characteristics from published methods.

Table 1: Calibration Curve and Sensitivity
ParameterTypical Value
Linearity Range (ng/mL)0.5 - 50,000[5] or 10 - 5000[11]
Correlation Coefficient (r²)> 0.999[11]
Lower Limit of Quant. (LLOQ)0.5 - 1.0 ng/mL[5][8]
Table 2: Accuracy and Precision

Accuracy is reported as the deviation from the nominal concentration, while precision is measured by the coefficient of variation (CV).

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation)
LLOQ1.0< 7.6%< 9.3%± 7.6%
Low (LQC)4.0< 7.5%< 5.7%± 6.4%
Medium (MQC)500< 3.5%< 4.2%± 3.8%
High (HQC)800 - 4000< 4.1%< 5.1%± 5.2%
(Data compiled from representative values in cited literature[5][8][11])
Table 3: Recovery and Matrix Effect
ParameterOlaparibThis compound (IS)
Extraction Recovery > 91%[11]Not typically reported
Matrix Effect No significant matrix effects observed when using a stable-isotope labeled internal standard.[5][8]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and robust approach for the quantitative analysis of Olaparib in human plasma.[5] The simple liquid-liquid extraction protocol offers high recovery and clean extracts, suitable for high-throughput analysis in clinical and research settings.[2][5] Adherence to the detailed protocol and proper method validation will ensure reliable data for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to the optimized clinical use of Olaparib.[3]

References

Application Note: Quantitative Analysis of Olaparib in Human Plasma using a Validated LC-MS/MS Method with Olaparib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Olaparib in human plasma. Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of cancers with BRCA1/2 mutations.[1][2] This method utilizes a stable isotope-labeled internal standard, Olaparib-d8, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering a wide linear range and excellent recovery. The method has been validated following FDA guidelines.[1]

Introduction

Olaparib is an orally administered PARP inhibitor that has shown significant efficacy in the treatment of various cancers, particularly those associated with BRCA1 and BRCA2 gene mutations.[1][2] Accurate and reliable quantification of Olaparib in plasma is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. This application note provides a detailed protocol for the quantitative analysis of Olaparib in human plasma using LC-MS/MS with this compound as the internal standard. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Principle of the Method

This method involves the extraction of Olaparib and its internal standard, this compound, from human plasma via protein precipitation or liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Olaparib to this compound against a calibration curve prepared in a biological matrix.

Materials and Reagents

  • Olaparib reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ethyl acetate (for liquid-liquid extraction)

  • Water (deionized, 18 MΩ·cm)

  • Control human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Olaparib in 1 mL of methanol.[3]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[3]

  • Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution (200 ng/mL).[4]

  • Add 200 µL of a precipitant solution (acetonitrile:methanol, 70:30 v/v).[4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge at 13,000 rpm for 15 minutes at 20°C.[4]

  • Transfer 50 µL of the supernatant to an autosampler vial.[4]

  • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 1 mL of ethyl acetate containing 10 ng/mL of this compound.[5]

  • Vortex the mixture briefly.

  • Centrifuge for 10 minutes at 13,200 rpm.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a 50:50 (v/v) water/acetonitrile solution.[5]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnPhenomenex Gemini C18 (2.1 x 150 mm, 3 µm) or Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[3][5]
Mobile Phase A10 mM Ammonium formate with 0.1% formic acid in water[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.4 mL/min[3]
Injection Volume20 µL[3]
GradientA typical gradient starts at 95% A, ramps to 100% B over 4 minutes, holds for 1.5 minutes, and then re-equilibrates.[3]
Column Temperature35°C
Autosampler Temperature4°C[5]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1][3]
MRM TransitionsOlaparib: m/z 435.4 → 281.1 or 435.4 → 367.7[3][5]
This compound: m/z 443.2 → 281.1 or 443.4 → 375.7[3][5]
Collision EnergyOptimized for each transition (e.g., 28 V for Olaparib, 45 V for this compound)[3]
Capillary Temperature550°C[3]
Desolvation GasNitrogen at 40 psi[3]

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL in human plasma.[1][5] The correlation coefficient (r²) was consistently ≥ 0.99.[1][6]

Table 3: Summary of Validation Parameters from Various Studies

ParameterRange/Value
Linearity Range0.5 - 5000 ng/mL[5], 10 - 5000 ng/mL[1], 0.5 - 100 ng/mL[3], 140 - 7000 ng/mL[7], 25 - 5000 ng/mL[6]
Correlation Coefficient (r²)≥ 0.99[1][6]
LLOQ0.5 ng/mL[5]
Intra-assay Precision≤ 9.3% at LLOQ, ≤ 5.7% at other concentrations[1]
Inter-assay Precision≤ 9.3% at LLOQ, ≤ 5.7% at other concentrations[1]
Intra-assay AccuracyWithin ±7.6% of nominal values[1]
Inter-assay AccuracyWithin ±7.6% of nominal values[1]
Recovery98% (optimized with 100% acetonitrile)[8]
StabilityStable at room temperature for 24 hours in whole blood, at 4°C for 24 hours post-extraction, at -80°C in plasma for at least 19 months, and through three freeze-thaw cycles.[5]

Visualizations

Olaparib's Mechanism of Action: PARP Inhibition

Olaparib_Mechanism cluster_DNA_Damage DNA Damage Response cluster_Olaparib_Action Olaparib Intervention DNA_Damage DNA Single-Strand Breaks PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair PARP_Inhibition PARP Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Olaparib Olaparib Olaparib->PARP_Inhibition Synthetic_Lethality Synthetic Lethality (in BRCA-mutated cells) PARP_Inhibition->Synthetic_Lethality Apoptosis Cell Death (Apoptosis) Synthetic_Lethality->Apoptosis Olaparib_Workflow Start Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Start->IS_Spiking Extraction Sample Preparation (Protein Precipitation or LLE) IS_Spiking->Extraction LC_Separation LC Separation (Reversed-Phase HPLC) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Olaparib Data_Analysis->Quantification

References

Development of a Bioanalytical Method for Olaparib using Olaparib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Olaparib in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Olaparib-d8, a deuterated stable isotope of Olaparib, is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Olaparib is a potent, orally administered poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It is primarily indicated for the treatment of various cancers with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] The mechanism of action involves inhibiting PARP enzymes (PARP1 and PARP2), which play a crucial role in the repair of single-strand DNA breaks.[2][3][4] Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into double-strand breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][4][5]

Accurate quantification of Olaparib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability.[6][7]

Signaling Pathway of Olaparib

The following diagram illustrates the mechanism of action of Olaparib, highlighting its role in inducing synthetic lethality in BRCA-mutated cancer cells.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB_normal Double-Strand Break (DSB) SSB->DSB_normal replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates BER->SSB repairs HR_normal Homologous Recombination (HR) DSB_normal->HR_normal repaired by Cell_Survival Cell Survival HR_normal->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP_inhibited PARP (inhibited) SSB_cancer->PARP_inhibited unrepaired Olaparib Olaparib Olaparib->PARP_inhibited inhibits DSB_cancer Double-Strand Break (DSB) PARP_inhibited->DSB_cancer replication fork collapse HR_deficient Deficient HR DSB_cancer->HR_deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Mechanism of Olaparib-induced synthetic lethality.

Experimental Protocols

This section details the materials and procedures for the quantification of Olaparib in human plasma.

Materials and Reagents
  • Olaparib reference standard

  • This compound internal standard[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium bicarbonate[8] or Ammonium formate[9]

  • Formic acid

  • Ethyl acetate[10]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.

Preparation of Stock and Working Solutions
  • Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to the desired concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow diagram illustrates the LLE sample preparation procedure.

LLE_Workflow start Start: Plasma Sample add_is Add this compound (IS) Working Solution start->add_is vortex1 Vortex Mix add_is->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex Mix (e.g., 10 min) add_ea->vortex2 centrifuge Centrifuge (e.g., 10 min at 4000 rpm) vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness under Nitrogen separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Protocol:

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate.[10]

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.[8]

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for Olaparib analysis. These may require optimization based on the specific instrumentation used.

ParameterRecommended Conditions
LC Column C18 column (e.g., 4.6 x 50 mm, 5 µm or 2.1 x 50 mm, 1.7 µm)[6][8][10]
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Formate[9]
Mobile Phase B Acetonitrile[8][9]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.[9]
Flow Rate 0.4 - 1.0 mL/min[9][11]
Injection Volume 5 - 20 µL[8][9][12]
Ionization Mode Positive Electrospray Ionization (ESI+)[6][8]
MRM Transitions Olaparib: m/z 435.2 -> 366.0 or 435.4 -> 281.1[7][8][10] this compound: m/z 443.2 -> 281.1 or 443.4 -> 375.7[7][10][13]
Collision Energy To be optimized for the specific instrument.[8]
Source Temperature 382°C - 550°C[8][9]

Method Validation

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.999[6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%0.5 - 10 ng/mL[9][10]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Within ±7.6%[6]
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)CV ≤ 9.3% at LLOQ, ≤ 5.7% at other levels[6]
Recovery Consistent, precise, and reproducible87% - 98.34%[8][10]
Matrix Effect To be assessed to ensure no significant ion suppression or enhancementMinimal with the use of a deuterated internal standard
Stability Analyte stable under various conditions (freeze-thaw, short-term, long-term, post-preparative)Stable for at least 24h at room temp, 19 months at -80°C, and through 3 freeze-thaw cycles[10]

Data Presentation

The following tables present a summary of quantitative data from published bioanalytical methods for Olaparib.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Reference [8][6][10]
Internal Standard TelmisartanThis compoundThis compound
Extraction LLELLELLE
Linearity Range 3 - 600 ng/mL10 - 5000 ng/mL0.5 - 50,000 ng/mL
MRM (Olaparib) 435.2 -> 366.0Not specified435.4 -> 281.1
MRM (IS) 515.2 -> 276.16Not specified443.2 -> 281.1

Table 2: Method Validation Summary

ParameterMethod 1Method 2Method 3
Reference [8][6][10]
Accuracy (% Nominal) 95 - 98.4%Within ±7.6%<9% deviation
Precision (% CV) ≤ 2%≤ 9.3%< 11%
Recovery (%) 96.15 - 98.34%Not specified87%

Conclusion

The described LC-MS/MS method utilizing liquid-liquid extraction and this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Olaparib in human plasma. This method is suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of Olaparib, contributing to its safe and effective clinical use. The provided protocols and validation data serve as a strong foundation for researchers to implement and adapt this bioanalytical method in their own laboratories.

References

Application Notes and Protocols for Olaparib Analysis using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Olaparib from plasma samples for quantitative analysis, utilizing a deuterated internal standard. The methods described—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are commonly employed in bioanalytical workflows coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Accurate quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as a deuterated Olaparib (e.g., [2H8]-Olaparib), is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1] This document outlines three robust sample preparation techniques.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different sample preparation methods, providing a basis for method selection and comparison.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterValueReference
Recovery>91%[2][3]
Linearity Range0.5 - 50,000 ng/mL[1]
Accuracy (Deviation)<9%[1][2]
Precision (CV)<11%[1][2]
LLOQ0.5 ng/mL[1]

Table 2: Protein Precipitation (PPT) Performance Data

ParameterValueReference
Linearity Range140 - 7000 ng/mL[4]
AccuracyWithin ±15% of nominal[4]
Precision (CV)<15%[4]
LLOQ1.0 ng/mL[5]

Table 3: Solid-Phase Extraction (SPE) Performance Data

ParameterValueReference
Linearityr > 0.997[6]
Precision (CV)<6%[6]
Sample Volume100 µL[6]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Olaparib in human plasma.[1]

Materials:

  • Human plasma samples

  • Olaparib calibration standards and QC samples

  • Deuterated Olaparib ([2H8]-Olaparib) internal standard (IS) working solution (e.g., 10 ng/mL in ethyl acetate)

  • Ethyl acetate (HPLC grade)

  • Water/Acetonitrile (50/50, v/v) reconstitution solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen plasma samples, standards, and QCs on wet ice.

  • Vortex each tube to ensure homogeneity.

  • Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 1 mL of ethyl acetate containing the deuterated Olaparib internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,200 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 100 µL of the water/acetonitrile solution.[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add IS in Ethyl Acetate (1 mL) plasma->add_is vortex1 3. Vortex add_is->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute (100 µL) evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT) Protocol

This protocol is a simple and rapid method for plasma sample preparation.[4]

Materials:

  • Human plasma samples

  • Olaparib calibration standards and QC samples

  • Deuterated Olaparib internal standard (IS) working solution in acetonitrile

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples, standards, and QCs at room temperature.

  • Vortex each tube for 10 seconds.

  • Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 250 µL of chilled acetonitrile containing the deuterated Olaparib internal standard.[4]

  • Vortex the mixture vigorously for 10 seconds.

  • Centrifuge at 16,200 RCF for 10 minutes at 4°C.[4]

  • Carefully transfer a portion of the clear supernatant to an autosampler vial.

  • Inject an aliquot directly into the LC-MS/MS system.

PPT_Workflow plasma 1. Plasma Sample (50 µL) add_precipitant 2. Add IS in Acetonitrile (250 µL) plasma->add_precipitant vortex 3. Vortex add_precipitant->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Solid-Phase Extraction (SPE) Protocol

This protocol utilizes Oasis PRiME HLB cartridges, which offer a simplified 3-step SPE procedure.[6][7]

Materials:

  • Human plasma samples

  • Olaparib calibration standards and QC samples

  • Deuterated Olaparib internal standard (IS) working solution

  • Oasis PRiME HLB µElution Plate or cartridges

  • 4% Phosphoric acid in water

  • 5% Methanol in water

  • 90:10 Acetonitrile:Methanol (v/v) elution solvent

  • Vortex mixer

  • Centrifuge (for initial sample prep if needed)

  • SPE manifold

Procedure:

  • Thaw frozen plasma samples, standards, and QCs.

  • Spike 100 µL of plasma with the deuterated Olaparib internal standard.

  • Dilute the plasma sample 1:1 with 4% phosphoric acid in water.

  • Load: Directly load the diluted sample onto the Oasis PRiME HLB sorbent.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.

  • Elute: Elute Olaparib and the internal standard with 2 x 25 µL of 90:10 acetonitrile:methanol.

  • The eluate can be directly injected into the LC-MS/MS system, or diluted if necessary.

SPE_Workflow plasma 1. Plasma Sample + IS + Diluent load 2. Load onto SPE Cartridge plasma->load wash 3. Wash load->wash elute 4. Elute wash->elute analysis 5. LC-MS/MS Analysis elute->analysis

Solid-Phase Extraction Workflow

Method Selection Considerations

  • Liquid-Liquid Extraction (LLE) generally provides clean extracts and high recovery but is more time-consuming due to the evaporation and reconstitution steps.

  • Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput analysis. However, it may result in less clean extracts and potential matrix effects.

  • Solid-Phase Extraction (SPE) offers a good balance between sample cleanup, recovery, and throughput. Modern SPE sorbents like Oasis PRiME HLB allow for simplified protocols, reducing solvent consumption and processing time.[7]

The choice of the most appropriate sample preparation technique will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. All three methods have been successfully applied to the analysis of Olaparib in plasma.[1][4][8]

References

Application Notes and Protocols for Olaparib and Olaparib-d8 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Olaparib and its deuterated internal standard, Olaparib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals working on the bioanalysis of this PARP inhibitor.

Introduction

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Accurate and sensitive quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2][3][4] This application note describes a robust LC-MS/MS method for the determination of Olaparib, utilizing this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma, cells, and tissues.

2.1.1. Plasma Samples: Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.[5]

  • To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 17,864 x g for 10 minutes.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.2. Plasma Samples: Liquid-Liquid Extraction

This method offers cleaner extracts compared to protein precipitation.[2]

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.[7]

  • Centrifuge at 13,000 rpm for 10 minutes.[7]

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

2.1.3. Cellular and Tissue Samples

  • Homogenize tissue samples in an appropriate buffer (e.g., 20 mM ammonium acetate).[7]

  • For cell pellets or tissue homogenates, perform protein precipitation with acetonitrile as described for plasma samples.[1][6]

  • Alternatively, for cleaner samples, a liquid-liquid extraction with ethyl acetate can be employed after sample dilution with a pH 9 buffer solution.[6]

Liquid Chromatography

Chromatographic separation is essential to resolve Olaparib and this compound from matrix components.

  • Column: A C18 reversed-phase column is commonly used, such as a Phenomenex Gemini C18 (2.1 x 150 mm, 3 µm) or a Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm).[6][8][9]

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[6][8]

  • Mobile Phase B: Acetonitrile.[6][8]

  • Flow Rate: 0.4 - 0.6 mL/min.[5][6]

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. For example, a linear gradient from 5% to 100% B over 4 minutes.[6][8]

  • Injection Volume: 20 µL.[6]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the detection of Olaparib and this compound.[5][6][8]

Data Presentation

The following tables summarize the key quantitative parameters for the mass spectrometric detection of Olaparib and this compound.

Table 1: Mass Spectrometer Settings

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)[5][6][8]
Capillary Voltage5.5 kV[8]
Desolvation GasNitrogen[6]
Desolvation Gas Pressure40 psi[6]
Capillary Temperature550 °C[6]

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Olaparib435.4367.728[6][8]
Olaparib435.4281.328[6]
Olaparib435.22366.96Not Specified
This compound443.4375.745[6][8]
This compound443.2281.1Not Specified[9]

Note: The selection of the product ion for quantification may vary between laboratories. The transition 435.4 → 367.7 is commonly used for Olaparib quantification, while 443.4 → 375.7 is used for this compound.[6][8][10]

Visualizations

The following diagrams illustrate the experimental workflow for Olaparib and this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Cells, Tissue) Spike Spike with This compound (IS) Matrix->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Concentration Determination Quantification->Result logical_relationship cluster_analyte cluster_ms cluster_output Olaparib Olaparib Precursor Precursor Ion Selection (Q1) Olaparib->Precursor m/z 435.4 Olaparib_d8 This compound (Internal Standard) Olaparib_d8->Precursor m/z 443.4 Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Selects Specific Fragments Peak_Area_Ola Peak Area (Olaparib) Product->Peak_Area_Ola Peak_Area_d8 Peak Area (this compound) Product->Peak_Area_d8 Ratio Peak Area Ratio (Olaparib / this compound) Peak_Area_Ola->Ratio Peak_Area_d8->Ratio Concentration Concentration Ratio->Concentration vs. Calibration Curve

References

Application Notes and Protocols for Using Olaparib-d8 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting PARP, Olaparib prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs lead to the formation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.

Olaparib-d8 is a deuterated form of Olaparib.[2][4] The substitution of hydrogen atoms with deuterium results in a heavier, stable isotope-labeled compound. This makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Olaparib in biological matrices, including cell lysates.[5][6][7] The use of a stable isotope-labeled internal standard is crucial for accurate and precise measurement of intracellular drug concentrations, as it corrects for variations in sample preparation and instrument response.

These application notes provide detailed protocols for utilizing this compound in conjunction with Olaparib in common cell-based assays to not only assess the biological effects of the drug but also to accurately quantify its intracellular concentration.

Data Presentation

Table 1: Properties of Olaparib and this compound

PropertyOlaparibThis compound
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₁₅D₈FN₄O₃
Molecular Weight 434.46 g/mol 442.51 g/mol
Primary Use in Cell-Based Assays Active pharmaceutical ingredient (API) for studying PARP inhibition.Internal standard for LC-MS/MS quantification of Olaparib.[5][6][7]
Typical Stock Solution 10 mM in DMSO10 mM in DMSO
Storage Store stock solutions at -20°C or -80°C.[4]Store stock solutions at -20°C or -80°C.[4]

Table 2: Recommended Concentration Ranges for Olaparib in Cell-Based Assays

Assay TypeCell Line TypeTypical Olaparib Concentration RangeIncubation Time
Cell Viability (e.g., MTT, SRB) BRCA-deficient5 nM - 10 µM[8][9]72 - 120 hours[10]
BRCA-proficient1 µM - 100 µM[10]72 - 120 hours[10]
Clonogenic Survival Assay Various cancer cell lines1 nM - 300 nM[11]7 - 14 days[11]
PARP Activity Assay (in-cell) Various cancer cell lines10 nM - 1 µM1 - 24 hours
Intracellular Quantification (LC-MS/MS) Various cancer cell linesDependent on experimental goals1 - 72 hours

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol assesses the cytotoxic effects of Olaparib.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and wild-type)

  • Complete cell culture medium

  • Olaparib stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Olaparib in complete culture medium from the stock solution. A typical concentration range is 0.01 µM to 100 µM.

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of Olaparib to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Quantification of Intracellular Olaparib using LC-MS/MS with this compound as an Internal Standard

This protocol details the method for measuring the concentration of Olaparib within cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Olaparib stock solution (10 mM in DMSO)

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • PBS (phosphate-buffered saline), ice-cold

  • Acetonitrile with 0.1% formic acid, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentrations of Olaparib for the specified duration (e.g., 1, 3, 6, 24 hours).

  • At the end of the treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 200 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 50 nM) to each well to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Prepare a standard curve of Olaparib in the lysis buffer with the same fixed concentration of this compound.

  • Analyze the samples and standards by LC-MS/MS. The ratio of the peak area of Olaparib to the peak area of this compound is used to calculate the intracellular concentration of Olaparib.[5][6]

Protocol 3: In-Cell PARP Activity Assay

This protocol measures the inhibition of PARP activity by Olaparib within the cellular context.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Olaparib stock solution (10 mM in DMSO)

  • DNA damaging agent (e.g., H₂O₂)

  • In-Cell PARP Activity Assay Kit (commercially available)

  • 96-well plate (black, clear bottom for microscopy)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-PAR antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Pre-treat cells with various concentrations of Olaparib for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Wash the cells with PBS.

  • Fix the cells with a fixative solution for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 15 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells and acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity of the PAR signal and normalize it to the cell number (DAPI signal). A decrease in PAR signal in Olaparib-treated cells indicates PARP inhibition.

Mandatory Visualization

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates overnight_incubation Overnight Incubation (37°C, 5% CO₂) cell_seeding->overnight_incubation olaparib_treatment Treat with Olaparib overnight_incubation->olaparib_treatment incubation Incubate for Specified Duration olaparib_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay parp_assay PARP Activity Assay incubation->parp_assay lcms_prep Sample Prep for LC-MS/MS (with this compound) incubation->lcms_prep viability_analysis Calculate IC₅₀ viability_assay->viability_analysis parp_analysis Quantify PARP Inhibition parp_assay->parp_analysis lcms_analysis Quantify Intracellular Olaparib lcms_prep->lcms_analysis

Caption: Experimental workflow for cell-based assays using Olaparib.

signaling_pathway cluster_dna_damage DNA Damage & Repair cluster_olaparib_action Olaparib Intervention cluster_consequences Cellular Consequences cluster_cell_fate Cell Fate dna_damage DNA Single-Strand Break (SSB) parp PARP Activation dna_damage->parp ssb_repair SSB Repair (BER) parp->ssb_repair unrepaired_ssb Unrepaired SSB parp->unrepaired_ssb Blocked by Olaparib cell_survival Cell Survival ssb_repair->cell_survival olaparib Olaparib olaparib->parp Inhibition replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb brca_proficient BRCA Proficient Cells (Homologous Recombination Repair) dsb->brca_proficient brca_deficient BRCA Deficient Cells (Defective HR Repair) dsb->brca_deficient brca_proficient->cell_survival cell_death Synthetic Lethality (Cell Death) brca_deficient->cell_death

Caption: Olaparib's mechanism of action leading to synthetic lethality.

References

Application Note: Therapeutic Drug Monitoring of Olaparib Using Olaparib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in human plasma for therapeutic drug monitoring (TDM). The method utilizes a stable isotope-labeled internal standard, Olaparib-d8, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in the clinical pharmacology of Olaparib.

Introduction

Olaparib (Lynparza®) is an orally administered PARP inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations, such as ovarian, breast, and prostate cancer.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks.[1][4] By inhibiting PARP, Olaparib leads to an accumulation of these breaks, which, during DNA replication, result in double-strand breaks.[1][4] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations, these double-strand breaks cannot be effectively repaired, leading to synthetic lethality and cell death.[1][4]

Therapeutic drug monitoring (TDM) of Olaparib is beneficial for optimizing patient dosage, thereby maximizing therapeutic efficacy while minimizing toxicity.[5] Due to significant inter-patient pharmacokinetic variability, a fixed-dose regimen may not be suitable for all patients.[6] This note describes a robust and sensitive LC-MS/MS method for the determination of Olaparib concentrations in human plasma, employing this compound as an internal standard to ensure high accuracy and precision.[7][8][9]

Signaling Pathway

PARP_Inhibition_Pathway DNA_SSB DNA_SSB DNA_DSB DNA_DSB DNA_SSB->DNA_DSB replication fork collapse

Experimental Workflow

TDM_Workflow

Materials and Methods

Materials and Reagents
  • Olaparib reference standard

  • This compound internal standard (IS)[8][9]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium bicarbonate

  • Human plasma (drug-free)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.

Preparation of Standard Solutions

Stock solutions of Olaparib and this compound are prepared in methanol.[10] Working solutions for calibration standards and quality controls (QCs) are prepared by serial dilution of the stock solutions with a methanol-water mixture (50:50, v/v).[11]

Sample Preparation

Two primary methods for sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [6][10][11]

  • To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.[11]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture for 10 seconds.[10]

  • Centrifuge at high speed (e.g., 16,200 RCF) for 10 minutes at 4°C.[10]

  • Transfer a portion of the supernatant to an autosampler vial for injection into the LC-MS/MS system.[11]

Protocol 2: Liquid-Liquid Extraction [7]

  • To 100 µL of plasma sample, add a solution of ethyl acetate containing this compound.[7]

  • Vortex the mixture.[7]

  • Centrifuge to separate the layers.[7]

  • Transfer the organic supernatant to a new tube and evaporate to dryness.[7]

  • Reconstitute the residue in a water/acetonitrile mixture for LC-MS/MS analysis.[7]

LC-MS/MS Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Olaparib.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Reversed-phase C18 (e.g., Waters Symmetry Shield, Cortecs-T3)[10][12]
Mobile Phase A 0.1% Formic acid in water or Ammonium bicarbonate buffer[6][12]
Mobile Phase B Acetonitrile or Methanol[6][11]
Flow Rate 0.8 - 1.2 mL/min[6][13]
Injection Volume 5 - 15 µL[11][13]
Column Temperature 35 - 40 °C[13]
Table 2: Mass Spectrometry Parameters
ParameterOlaparibThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)[10]Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 435.2443.2
Product Ion (m/z) 322.7, 380.3Varies based on fragmentation

Note: The specific product ions for this compound will depend on the deuteration pattern and should be optimized during method development.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).

Table 3: Summary of Method Validation Parameters
ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) > 0.990.9993[5]
Calibration Range 100 - 10,000 ng/mL140 - 7000 ng/mL[10]
Accuracy (% bias) Within ±15% (±20% for LLOQ)89.23 - 111.08%[5]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 9.09%[5]
Recovery Consistent and reproducible96.15 - 98.34%[14]
Matrix Effect Minimal% interference = 0[14]
Stability Stable under relevant conditions (freeze-thaw, bench-top, long-term)Stable for at least 19 months at -80°C[7]

Results and Discussion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of Olaparib in human plasma. The use of the stable isotope-labeled internal standard, this compound, effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision. The validation data demonstrate that the method is reliable for TDM of Olaparib, covering the clinically relevant concentration range.

Conclusion

This application note details a robust and validated LC-MS/MS method for the therapeutic drug monitoring of Olaparib in human plasma using this compound as an internal standard. The provided protocols and parameters can be adapted by clinical and research laboratories to support pharmacokinetic studies and personalized medicine approaches for patients undergoing Olaparib therapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Olaparib-d8 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Olaparib-d8. The following frequently asked questions (FAQs) and troubleshooting guides address common issues such as peak tailing, fronting, and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in liquid chromatography?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can be attributed to a variety of factors, broadly categorized as chemical, mechanical, or methodological issues. These can lead to asymmetrical peaks (tailing or fronting) or wide peaks, all of which can negatively impact the accuracy and reproducibility of your results.[1][2][3] Common causes include interactions between the analyte and the stationary phase, issues with the mobile phase, column contamination or degradation, and problems with the HPLC system itself.[2][4][5]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. For a basic compound like Olaparib, this can often be due to secondary interactions with the stationary phase.[1]

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[1] To mitigate this, consider using an end-capped column or a column with a polar-embedded phase.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Olaparib, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][6] Adjusting the mobile phase pH away from the analyte's pKa can improve peak shape.[1][6] The use of a buffer can help maintain a stable pH.[7]

  • Column Contamination or Overload: Accumulation of contaminants on the column or injecting too much sample can lead to peak tailing.[2][7] Regular column flushing and injecting a diluted sample can help resolve these issues.[3][4]

Q3: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, where the initial part of the peak is sloped, is often a sign of column overload or issues with the sample solvent.[8][9]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to fronting.[8][9] Diluting the sample or reducing the injection volume is the primary solution.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially, resulting in a fronting peak.[8][10] It is recommended to dissolve the sample in the mobile phase or a weaker solvent.[4][11]

  • Column Degradation: A void at the column inlet or a collapsed packing bed can also cause peak fronting.[8][12] If other solutions fail, replacing the column may be necessary.[4][8]

Q4: My this compound peak is broad. How can I improve its sharpness?

Broad peaks can be caused by several factors that increase band dispersion within the chromatographic system.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1][4] Using shorter, narrower tubing can help minimize this effect.[4]

  • Column Efficiency: A deteriorated column will lead to broader peaks.[3][13] This can be due to contamination or loss of stationary phase.[2][13] Flushing the column or replacing it may be necessary.

  • Mobile Phase Flow Rate: A flow rate that is too high or too low can lead to broader peaks. Optimizing the flow rate for your specific column and method is important.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow for identifying the root cause of poor peak shape for this compound.

cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Specific Troubleshooting cluster_3 Potential Solutions start Poor this compound Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks check_system Inspect System (fittings, tubing) check_all_peaks->check_system Yes check_method Review Method Parameters check_all_peaks->check_method No check_column Evaluate Column (flush, replace) check_system->check_column tailing Peak Tailing check_method->tailing Tailing fronting Peak Fronting check_method->fronting Fronting broadening Peak Broadening check_method->broadening Broadening solution_tailing Adjust pH Use End-capped Column Dilute Sample tailing->solution_tailing solution_fronting Dilute Sample Match Sample Solvent Replace Column fronting->solution_fronting solution_broadening Reduce Tubing Length Optimize Flow Rate Replace Column broadening->solution_broadening

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Optimizing Mobile Phase and Sample Preparation

Proper mobile phase composition and sample preparation are critical for achieving good peak shape.

ParameterRecommendation for this compoundRationale
Mobile Phase pH Adjust to be at least 2 pH units away from Olaparib's pKa.Minimizes peak shape distortion due to partial ionization.[1][6]
Buffer Use a buffer (e.g., ammonium acetate, ammonium formate) at a suitable concentration (e.g., 10 mM).Maintains a stable pH and can mask residual silanol interactions.[7]
Organic Modifier Acetonitrile is commonly used.Provides good separation and peak shape for Olaparib.[15][16]
Sample Solvent Dissolve this compound in the initial mobile phase composition.Avoids solvent incompatibility issues that can lead to peak fronting or splitting.[8][10]
Sample Concentration Ensure the concentration is within the linear range of the detector and does not overload the column.High concentrations can cause peak fronting.[8][9]

Experimental Protocols

Protocol 1: Example LC-MS/MS Method for Olaparib Quantification

This protocol is a representative method for the analysis of Olaparib, which can be adapted for this compound.

  • Instrumentation: A validated LC-MS/MS system.

  • Column: A C18 reversed-phase column (e.g., Waters UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm).[17]

  • Mobile Phase:

    • A: 10 mM ammonium formate and 0.1% formic acid in water.[18]

    • B: Acetonitrile.[18]

  • Gradient Elution: A gradient optimized for the separation of Olaparib from potential interferences. A starting condition of 95% A is a good starting point, with a gradient to increase the percentage of B.[18]

  • Flow Rate: 0.4 mL/min.[18]

  • Injection Volume: 5-20 µL.[16][18]

  • Column Temperature: 35-40 °C.[16]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: For Olaparib: m/z 435.4 → 281.1; for this compound: m/z 443.2 → 281.1.[17]

Protocol 2: Column Flushing Procedure

Regular column flushing can help remove contaminants and restore performance.

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity:

    • Mobile phase without buffer salts (e.g., water/acetonitrile mixture).

    • 100% Acetonitrile.

    • Isopropanol.

  • Reverse the column direction and repeat the flushing sequence. This can help dislodge particulates from the inlet frit.[12]

  • Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the relationship between common causes and their resulting poor peak shapes.

cluster_causes Common Causes cluster_effects Resulting Peak Shape cause1 Secondary Interactions (e.g., Silanol) effect1 Peak Tailing cause1->effect1 cause2 Sample Overload effect2 Peak Fronting cause2->effect2 cause3 Solvent Incompatibility cause3->effect2 cause4 Extra-Column Volume effect3 Peak Broadening cause4->effect3 cause5 Column Degradation cause5->effect1 cause5->effect2 cause5->effect3

Caption: Causes and effects of poor peak shape.

References

Olaparib-d8 Bioanalytical Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring the stability of Olaparib-d8 in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns for this compound, similar to its non-deuterated counterpart Olaparib, revolve around its susceptibility to degradation under certain conditions. Key areas to monitor are:

  • Hydrolytic stability: Olaparib has shown susceptibility to degradation in both acidic and basic conditions.[1][2]

  • Oxidative stability: The molecule can be degraded by oxidative stress.[2]

  • Freeze-thaw stability: Repeated freezing and thawing of biological samples can impact the integrity of the analyte.

  • Bench-top (short-term) stability: Degradation can occur when samples are left at room temperature for extended periods.

  • Long-term stability: Ensuring the analyte remains stable during prolonged storage at low temperatures is crucial for the integrity of study samples.

It is important to note that while deuterated internal standards like this compound are generally expected to have similar stability profiles to the analyte, this should be experimentally verified.

Q2: What are the recommended storage conditions for this compound stock solutions and biological samples?

A2: Proper storage is critical for maintaining the integrity of this compound.

  • Stock Solutions: this compound stock solutions are typically prepared in organic solvents like DMSO. For optimal stability, it is recommended to store these solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[3]

  • Biological Samples (Plasma, Serum, etc.): For long-term storage, biological samples containing this compound should be kept at -80°C. Studies have shown Olaparib to be stable in plasma at -80°C for at least 19 months.[4]

Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?

A3: Studies on Olaparib have demonstrated its stability in plasma for at least three freeze-thaw cycles.[4] However, it is crucial to validate this for your specific biological matrix and experimental conditions as per regulatory guidelines.

Q4: Is this compound stable in whole blood?

A4: Yes, Olaparib has been shown to be stable in whole blood at room temperature for at least 24 hours.[4] This is an important consideration for clinical studies where there may be a delay between blood collection and plasma separation.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Problem 1: High variability in this compound (Internal Standard) peak area across a sample batch.

  • Question: My this compound peak areas are highly variable between samples in the same run. What could be the cause?

  • Answer: High variability in the internal standard (IS) response can compromise the accuracy of your results. Here are some potential causes and solutions:

    • Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and a consistent vortexing/mixing procedure. Inconsistencies in protein precipitation or liquid-liquid extraction can also lead to variable recovery of the IS.

    • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the ionization of this compound. This can vary from sample to sample. To investigate this, you can perform a post-column infusion experiment. If matrix effects are significant, consider a more rigorous sample clean-up method (e.g., solid-phase extraction) or chromatographic optimization to separate this compound from the interfering components.

    • IS Stability Issues: If samples are left at room temperature for varying amounts of time before analysis, bench-top instability could be a factor. Ensure all samples are processed and analyzed within the validated bench-top stability window.

    • Instrument Performance: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can cause variability. Run a system suitability test with multiple injections of a standard solution to check for instrument-related issues.

Problem 2: this compound signal is lower than expected or absent.

  • Question: I am observing a very low or no signal for this compound in my samples. What should I check?

  • Answer: A weak or absent IS signal can be due to several factors:

    • Incorrect IS Concentration: Verify the concentration of your this compound stock and working solutions. Re-prepare fresh solutions if necessary.

    • Degradation of IS: Check the storage conditions and age of your stock solutions. This compound can degrade if not stored properly.

    • Mass Spectrometer Tuning: Ensure the mass spectrometer is correctly tuned for the specific mass transitions of this compound. The transitions for [Ola-d8 -H]+ are m/z 443.4 → 375.7 and m/z 443.4 → 281.3.[1][5]

    • Sample Preparation Error: A critical error in the sample preparation, such as forgetting to add the IS to a batch of samples, could be the cause. Review your sample preparation workflow.

Problem 3: Chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or split peaks).

  • Question: The chromatographic peak for this compound is not symmetrical. How can I improve it?

  • Answer: Poor peak shape can affect the accuracy and precision of integration. Consider the following:

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing. Flush the column with a strong solvent or, if necessary, replace it.

    • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Olaparib is a weakly basic compound. Experiment with adjusting the mobile phase pH with additives like formic acid or ammonium formate. A common mobile phase composition is a gradient of acetonitrile and 10 mM ammonium formate with 0.1% formic acid.[1][5]

    • Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your extracted samples in a solvent that is as close in composition to the initial mobile phase as possible.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If you suspect this, dilute your samples and re-inject.

Quantitative Stability Data Summary

The following tables summarize the stability of Olaparib (and by extension, this compound) in human plasma under various conditions. It is recommended to perform in-house validation to confirm these findings for your specific laboratory conditions and matrices.

Table 1: Freeze-Thaw and Bench-Top Stability of Olaparib in Human Plasma

Stability TestStorage ConditionDurationConcentration (ng/mL)Accuracy (% Nominal)Precision (% CV)Reference
Freeze-Thaw3 Cycles (-80°C to RT)N/A3.7598.75.4[4]
3750102.11.8[4]
Bench-TopRoom Temperature24 hours3.75104.06.7[4]
3750101.91.3[4]

Table 2: Long-Term Stability of Olaparib in Human Plasma

Storage TemperatureDurationConcentration (ng/mL)Accuracy (% Nominal)Precision (% CV)Reference
-80°C19 Months3.75103.57.9[4]
3750104.34.9[4]

Experimental Protocols

Below are detailed protocols for assessing the stability of this compound in biological matrices. These protocols are based on general bioanalytical method validation guidelines.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank matrix with this compound. Prepare at least 3-5 replicates for each concentration level.

  • One set of QC samples (the baseline samples) should be analyzed immediately (Time 0).

  • The other set of QC samples (the stability samples) should be frozen at -80°C for at least 12 hours.

  • Thaw the stability samples completely at room temperature.

  • Once thawed, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final thaw, analyze the stability samples along with a freshly prepared calibration curve.

  • Calculate the mean concentration and precision (%CV) of the stability samples and compare them to the baseline samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the baseline concentration, and the precision (%CV) should be ≤15%.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix over an extended period under frozen conditions.

Materials:

  • Blank biological matrix

  • This compound stock solution

  • Validated LC-MS/MS method

Procedure:

  • Prepare a sufficient number of QC samples at low and high concentrations to be analyzed at various time points (e.g., 1, 3, 6, 12 months).

  • Analyze a set of baseline QC samples (Time 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).

  • At each designated time point, retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Calculate the mean concentration and compare it to the baseline (Time 0) values.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the baseline concentration.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_stability Stability Tests prep_stock Prepare this compound Stock Solution prep_qc Spike Blank Matrix to Create Low & High QCs prep_stock->prep_qc ft_stability Freeze-Thaw Stability prep_qc->ft_stability lt_stability Long-Term Stability prep_qc->lt_stability bt_stability Bench-Top Stability prep_qc->bt_stability analysis Analyze Samples via Validated LC-MS/MS Method data_proc Process Data & Calculate Concentrations analysis->data_proc compare Acceptance Criteria Met? (±15% of Baseline) data_proc->compare Compare to Baseline ft_stability->analysis lt_stability->analysis bt_stability->analysis pass Stability Confirmed compare->pass Yes fail Stability Not Confirmed (Investigate & Re-evaluate) compare->fail No

Caption: Workflow for assessing the stability of this compound in biological matrices.

Troubleshooting Decision Tree for Internal Standard Variability

G Troubleshooting this compound (IS) Variability start High IS Variability Detected q1 Is variability random or systematic? start->q1 a1_random Random q1->a1_random a1_systematic Systematic q1->a1_systematic check_prep Review Sample Prep: - Pipetting accuracy - Consistent mixing - Extraction procedure a1_random->check_prep check_instrument Check Instrument Performance: - Run system suitability test - Check for leaks - Verify injection volume a1_random->check_instrument q2 Does variability correlate with sample type? a1_systematic->q2 end_node Re-analyze affected samples after corrective action check_prep->end_node check_instrument->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no investigate_matrix Investigate Matrix Effects: - Perform post-column infusion - Optimize sample cleanup (e.g., SPE) a2_yes->investigate_matrix check_stability Evaluate IS Stability: - Bench-top stability - Stock solution integrity a2_no->check_stability investigate_matrix->end_node check_stability->end_node

Caption: Decision tree for troubleshooting high variability in this compound internal standard response.

References

Olaparib-d8 in Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Olaparib-d8 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. While specific major interferences for this compound are not widely documented, this guide addresses common challenges and best practices associated with deuterated internal standards to ensure accurate and robust bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Olaparib, a PARP inhibitor used in cancer therapy.[1] In quantitative mass spectrometry, such as LC-MS/MS, this compound serves as an ideal internal standard for the accurate measurement of Olaparib in biological matrices like plasma.[2][3] Because it is chemically almost identical to Olaparib, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects, which helps to correct for variability during sample preparation and analysis.[4][5]

Q2: What are the potential sources of interference or inaccuracy when using this compound?

While SIL-IS are the gold standard, potential issues can arise, particularly with deuterated standards. These are generally not specific to this compound but are important to consider:

  • Isotopic Contribution (Cross-talk): The natural abundance of isotopes in Olaparib can lead to a small signal in the this compound mass channel, and vice-versa. This is especially critical at very low analyte concentrations.

  • Differential Matrix Effects: Although rare, the slight difference in physicochemical properties between the analyte and the deuterated standard can cause them to experience different degrees of ion suppression or enhancement from matrix components, leading to inaccuracies.[6]

  • Chromatographic Separation: In some reversed-phase chromatography systems, the deuterated standard may have a slightly different retention time than the analyte.[7][8] If this separation occurs in a region of fluctuating ion suppression, it can lead to poor quantitative accuracy.[7]

  • Purity of the Standard: Impurities in the this compound material, particularly the presence of unlabeled Olaparib, can compromise the accuracy of the assay by artificially inflating the measured analyte concentration.

  • In-source Deuterium Exchange: While less common with stably placed deuterium atoms, there is a theoretical risk of H/D exchange in the mass spectrometer's ion source, which could affect signal stability.[9]

Q3: How can I identify if my assay is suffering from these issues?

Key indicators of potential problems include:

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linear calibration curves.

  • High variability in the analyte-to-internal standard response ratio across different biological samples.

  • Visible separation or different peak shapes between Olaparib and this compound chromatograms.

  • A significant signal in the analyte channel when analyzing a "zero sample" (blank matrix spiked only with the internal standard).

Troubleshooting Guides

Issue 1: Inaccurate Quantification at Low Concentrations

Possible Cause: Isotopic contribution from the internal standard to the analyte signal (cross-talk).

Troubleshooting Steps:

  • Assess Contribution: Prepare a sample containing only the this compound internal standard at the working concentration in a clean solution (e.g., methanol/water). Analyze this sample and measure the signal response in the Olaparib (analyte) MRM transition.

  • Evaluate Impact: Compare the measured response to the response of your Lower Limit of Quantification (LLOQ) standard. A common acceptance criterion is that the contribution from the IS should be less than 20% of the LLOQ response.

  • Optimize MRM Transitions: If the contribution is too high, select different precursor-product ion transitions for both Olaparib and this compound. Choose fragments that do not involve the deuterated positions to minimize overlap. One study selected transitions m/z 435.4 → 367.7 for Olaparib and m/z 443.4 → 375.7 for this compound to ensure specificity.[2]

Table 1: Example of MRM Transition Selection and Impact on LLOQ Accuracy This table presents illustrative data.

MRM Transition (Precursor → Product) IS Contribution to Analyte Signal at LLOQ (%) LLOQ Accuracy (% Bias) Recommendation
Olaparib: 435.4 → 281.1This compound: 443.2 → 281.1 35% +28% Poor. Common fragment ion leads to high cross-talk.

| Olaparib: 435.4 → 367.7This compound: 443.4 → 375.7 | 2% | +1.5% | Excellent. Specific fragments minimize isotopic overlap. |

Issue 2: High Variability in Results and Poor Peak Shape

Possible Cause: Chromatographic issues, including partial separation of the analyte and internal standard in a zone of matrix effects.

Troubleshooting Steps:

  • Overlay Chromatograms: Carefully examine the chromatograms of Olaparib and this compound from the same injection. They should perfectly co-elute and have identical peak shapes.[7]

  • Adjust Chromatography: If a retention time shift is observed, modify the chromatographic method.

    • Lower the Gradient Ramp Rate: A slower, shallower gradient can improve the co-elution of compounds with minor physicochemical differences.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may improve co-elution.

    • Evaluate Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the isotopic separation effect. A validated method successfully used a Phenomenex Gemini C18 column with an acetonitrile/ammonium formate gradient.[2]

// Nodes start [label="High Result Variability\nor Poor Peak Shape", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_chrom [label="Overlay Analyte &\nIS Chromatograms", fillcolor="#FBBC05", fontcolor="#202124"]; is_coelution [label="Do they perfectly\nco-elute?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; adjust_grad [label="Decrease Gradient\nRamp Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Organic\nModifier (ACN/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Evaluate Different\nColumn Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_matrix [label="Investigate\nMatrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; end_ok [label="Chromatography OK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_chrom; check_chrom -> is_coelution; is_coelution -> end_ok [label="Yes"]; is_coelution -> adjust_grad [label="No"]; adjust_grad -> change_solvent; change_solvent -> change_column; change_column -> check_chrom [style=dashed, label="Re-evaluate"]; end_ok -> check_matrix; }

Caption: Troubleshooting workflow for chromatographic issues.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity and Cross-Talk

Objective: To verify the purity of the this compound internal standard and quantify its isotopic contribution to the analyte MRM transition.

Methodology:

  • Prepare Solutions:

    • IS Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Methanol).

    • IS Working Solution (IS-WS): Dilute the IS stock solution to the final concentration used in the assay in a clean solvent mixture (e.g., 50:50 Acetonitrile:Water).

    • Analyte LLOQ Solution: Prepare a solution of Olaparib at the LLOQ concentration in the same clean solvent mixture.

  • LC-MS/MS Analysis:

    • Inject the IS-WS and acquire data for both the Olaparib and this compound MRM transitions.

    • Inject the Analyte LLOQ solution and acquire data for the Olaparib MRM transition.

  • Data Evaluation:

    • Purity Check: In the IS-WS injection, integrate the peak area in the Olaparib (analyte) channel. This response corresponds to any unlabeled Olaparib impurity. Calculate the percentage of unlabeled impurity relative to the this compound peak area. A value >1% may warrant sourcing a new lot of the standard.

    • Cross-Talk Calculation:

      • Let Area_IS_in_Analyte_Channel be the peak area from the IS-WS injection in the analyte channel.

      • Let Area_LLOQ be the peak area from the Analyte LLOQ solution injection.

      • Calculate: Contribution (%) = (Area_IS_in_Analyte_Channel / Area_LLOQ) * 100

  • Acceptance Criteria: The contribution percentage should ideally be below 20% to ensure the LLOQ is not significantly impacted by the internal standard.

// Nodes prep_stock [label="Prepare IS Stock\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_ws [label="Prepare IS Working\nSolution (IS-WS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_lloq [label="Prepare Analyte\nLLOQ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze_ws [label="Inject IS-WS\n(Monitor Both Channels)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_lloq [label="Inject LLOQ\n(Monitor Analyte Channel)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];

calc_purity [label="Calculate Unlabeled\nImpurity (%)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; calc_crosstalk [label="Calculate IS\nContribution to LLOQ (%)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

decision [label="Contribution\n< 20%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=1.8, height=1.2]; pass [label="Pass", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Fail:\nOptimize MRM", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_ws; prep_ws -> analyze_ws; prep_lloq -> analyze_lloq;

analyze_ws -> calc_purity; analyze_ws -> calc_crosstalk; analyze_lloq -> calc_crosstalk;

calc_crosstalk -> decision; decision -> pass [label="Yes"]; decision -> fail [label="No"]; }

Caption: Experimental workflow for IS purity and cross-talk assessment.

References

resolving co-elution of metabolites with Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the bioanalysis of Olaparib, with a specific focus on addressing the co-elution of metabolites with its deuterated internal standard, Olaparib-d8.

Frequently Asked Questions (FAQs)

Q1: What is the most common internal standard used for Olaparib quantification and why?

A1: The most common internal standard is this compound, a deuterated analog of Olaparib.[1][2] It is considered the gold standard because its physicochemical properties are nearly identical to Olaparib, leading to similar extraction recovery and ionization efficiency in the mass spectrometer. This helps to accurately correct for variations in sample preparation and matrix effects.[3]

Q2: What are the major metabolites of Olaparib and are they known to interfere with analysis?

A2: Olaparib is extensively metabolized, primarily by oxidation reactions.[4] The major circulating metabolites include a ring-opened piperazin-3-ol moiety and two mono-oxygenated metabolites.[4] While numerous metabolites have been detected in plasma, urine, and feces, they generally constitute less than 1% of the administered dose.[5] Due to their low concentrations and structural differences, they are not commonly reported to cause significant interference with Olaparib or this compound quantification.

Q3: What are the typical mass transitions (m/z) for Olaparib and this compound in LC-MS/MS analysis?

A3: The commonly used precursor and product ion transitions in positive ion mode are:

  • Olaparib: m/z 435.4 → 281.1[1] or m/z 435.22 → 366.96[6][7]

  • This compound: m/z 443.2 → 281.1[1] or m/z 443.4 → 375.7[8]

Q4: Can endogenous compounds from the biological matrix interfere with the analysis?

A4: Yes, matrix effects are a common challenge in bioanalysis where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte and internal standard.[9][10] A well-developed chromatographic method and the use of a stable isotope-labeled internal standard like this compound are crucial for mitigating these effects.

Troubleshooting Guide: Co-elution with this compound

This guide addresses the specific issue of suspected co-elution of metabolites or other matrix components with the this compound internal standard.

Problem: Inconsistent or unexpected this compound peak area, or poor peak shape, suggesting co-elution.

Initial Assessment:

  • Visual Inspection of the Chromatogram: Look for signs of co-elution such as peak fronting, tailing, or the presence of shoulders on the this compound peak.[3]

  • Review of Multiple Reaction Monitoring (MRM) Ratios: If using multiple transitions for this compound, check if the ratio of the quantifier to qualifier ion remains consistent across all samples. A deviation can indicate interference.

Troubleshooting Workflow

CoElution_Troubleshooting start Start: Suspected Co-elution with this compound check_chromatography Step 1: Modify Chromatographic Conditions start->check_chromatography change_gradient A. Adjust Gradient Slope (Slower elution) check_chromatography->change_gradient change_mobile_phase B. Modify Mobile Phase (e.g., change organic solvent or pH) check_chromatography->change_mobile_phase change_column C. Switch to a Different Column Chemistry (e.g., different stationary phase) check_chromatography->change_column evaluate_resolution Evaluate Resolution change_gradient->evaluate_resolution change_mobile_phase->evaluate_resolution change_column->evaluate_resolution check_sample_prep Step 2: Optimize Sample Preparation evaluate_resolution->check_sample_prep Unsuccessful resolved Issue Resolved evaluate_resolution->resolved Successful spe A. Implement Solid Phase Extraction (SPE) check_sample_prep->spe lle B. Optimize Liquid-Liquid Extraction (LLE) (e.g., different solvent or pH) check_sample_prep->lle evaluate_cleanliness Evaluate Sample Cleanliness spe->evaluate_cleanliness lle->evaluate_cleanliness check_ms_parameters Step 3: Adjust Mass Spectrometer Parameters evaluate_cleanliness->check_ms_parameters Unsuccessful evaluate_cleanliness->resolved Successful more_selective_transition Select a More Selective MRM Transition check_ms_parameters->more_selective_transition more_selective_transition->resolved escalate Consult Senior Scientist or Technical Specialist more_selective_transition->escalate If still unresolved PARP_Signaling cluster_0 DNA Damage Response cluster_1 Effect of Olaparib DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication_fork_collapse Replication Fork Collapse DNA_SSB->Replication_fork_collapse During S-phase PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping BER_proteins Recruitment of Base Excision Repair (BER) Proteins PARylation->BER_proteins DNA_repair DNA Repair BER_proteins->DNA_repair Olaparib Olaparib Olaparib->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Cell_death Cell Death in BRCA-deficient cells (Synthetic Lethality) DNA_DSB->Cell_death

References

Technical Support Center: Olaparib-d8 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olaparib-d8 as an internal standard in quantitative bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound used as an internal standard (IS) in LC-MS/MS assays?

A1: The concentration of this compound can vary depending on the specific assay conditions, including the expected concentration range of Olaparib in the samples and the sensitivity of the mass spectrometer. However, a common approach is to use a concentration that is in the mid-range of the calibration curve for Olaparib. For example, in a method for quantifying Olaparib in human plasma, a fixed concentration of the deuterated internal standard is often used.[1][2]

Q2: How can I optimize the concentration of this compound for my specific assay?

A2: To optimize the this compound concentration, you should aim for a concentration that provides a stable and reproducible signal across all samples, including calibration standards, quality control samples, and unknown samples. The peak area of this compound should be consistent and sufficient for accurate integration without saturating the detector. It is recommended to test a few concentrations of the internal standard during method development to find the optimal level that minimizes variability and matrix effects.

Q3: What are the common mass transitions (m/z) for Olaparib and this compound in MS/MS analysis?

A3: In positive ionization mode, the commonly used mass transitions are:

  • Olaparib: m/z 435.4 → 281.1[1][3] or m/z 435.4 → 367.7[4]

  • This compound: m/z 443.4 → 375.7[4] or m/z 443.2 → 281.1[1][3]

These transitions should be optimized on your specific instrument for maximum sensitivity and specificity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in this compound Peak Area Inconsistent sample preparation or extraction.Ensure consistent and precise pipetting of the internal standard solution into all samples. Verify the efficiency and reproducibility of your extraction method.
Matrix effects (ion suppression or enhancement).[5]Evaluate matrix effects by comparing the this compound response in extracted blank matrix samples spiked post-extraction with the response in a neat solution. If significant matrix effects are observed, consider optimizing the sample cleanup procedure, chromatographic separation, or adjusting the this compound concentration.[5][6]
Instability of this compound in the analytical run.Assess the stability of this compound in the autosampler over the duration of a typical analytical batch.
Poor Signal-to-Noise (S/N) Ratio for this compound This compound concentration is too low.Increase the concentration of the this compound working solution. Ensure the concentration is high enough to provide a robust signal well above the background noise.
Suboptimal mass spectrometer settings.Optimize the source/gas and compound parameters for this compound to achieve the highest ion abundance.[4] This includes optimizing collision energy.[4]
Inaccurate Quantification of Olaparib Inappropriate this compound concentration leading to non-linear response ratios.The concentration of the internal standard should ideally be close to the concentration of the analyte in the samples. If the Olaparib concentration in your samples varies widely, ensure your calibration curve covers this range and that the this compound concentration provides a consistent response ratio across the curve.
Isotopic interference from Olaparib.While unlikely with a d8-labeled standard, check for any potential contribution of the M+8 peak from unlabeled Olaparib to the this compound signal, especially at very high concentrations of Olaparib.

Quantitative Data Summary

Table 1: Linearity of Olaparib Quantification using this compound as Internal Standard

Matrix Linear Range (ng/mL) Correlation Coefficient (r²) Reference
Human Plasma10 - 5000> 0.9994[2]
Human Plasma0.5 - 50,000Not Specified[1]
Human Plasma140 - 7000Not Specified[7]
Human Plasma100 - 20,0000.9993[8]
Human Plasma25 - 5000≥ 0.99[9]
Rat Plasma1 - 10000.9967[10]
Cell Culture Medium & Cytoplasm0.1 - 10> 0.996[4][11]
Nuclei0.5 - 10> 0.996[4][11]
Plasma and Urine0.5 - 100> 0.996[4][11]
Tissue (Kidney and Liver)10 - 500> 0.996[4][11]

Table 2: Precision and Accuracy of Olaparib Quantification

Matrix Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%RSE) Inter-day Accuracy (%RSE) Reference
Not SpecifiedLQC, MQC, HQC2.7 - 8.74.7 - 9.84.8 - 11.16.9 - 13.4[4]
Human PlasmaLLOQ and higher≤ 9.3≤ 5.7within ±7.6%within ±7.6%[2]
Human PlasmaNot Specified< 11< 11< 9% deviation< 9% deviation[1]
Human PlasmaNot Specified< 9.09< 9.0989.23 - 111.08%89.23 - 111.08%[8]
Rat Plasma4, 500, 800 ng/mL< 7.55< 7.5598.00 - 106.38%98.00 - 106.38%[10]

Experimental Protocols

Key Experiment: Quantification of Olaparib in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Olaparib in human plasma using this compound as an internal standard.

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of Olaparib and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Serially dilute the Olaparib stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., covering a range from 0.5 to 5000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution in a precipitation solvent (e.g., acetonitrile).[7]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini C18, Waters UPLC® BEH C18).[1][4]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.[4]

    • Flow Rate: A flow rate in the range of 0.3 - 0.4 mL/min is often employed.[4][9]

    • Injection Volume: Typically 5-20 µL.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions: As specified in the FAQ section.

4. Data Analysis:

  • Integrate the peak areas for Olaparib and this compound.

  • Calculate the peak area ratio of Olaparib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[1]

  • Determine the concentration of Olaparib in the QC and unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) in Acetonitrile Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Olaparib/Olaparib-d8) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Weighted Linear Regression) Ratio_Calculation->Calibration_Curve Quantification Quantify Olaparib Concentration Calibration_Curve->Quantification

Caption: Workflow for Olaparib quantification in plasma.

Troubleshooting_Logic Start High Variability in This compound Signal? Check_Prep Review Sample Preparation Technique Start->Check_Prep Yes Resolved Issue Resolved Start->Resolved No Assess_Matrix Assess Matrix Effects Check_Prep->Assess_Matrix If variability persists Optimize_Cleanup Optimize Sample Cleanup Assess_Matrix->Optimize_Cleanup If significant Adjust_IS_Conc Adjust IS Concentration Assess_Matrix->Adjust_IS_Conc If moderate Check_Stability Check IS Stability Assess_Matrix->Check_Stability If no matrix effects Optimize_Cleanup->Resolved Adjust_IS_Conc->Resolved Check_Stability->Resolved

Caption: Troubleshooting high IS variability.

References

Validation & Comparative

Olaparib Analysis: A Comparative Guide to Analytical Method Validation Using Olaparib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Olaparib, the selection of an appropriate internal standard is a critical step in analytical method validation. This guide provides a comprehensive comparison of analytical methods for Olaparib, with a focus on the use of its deuterated analogue, Olaparib-d8, as an internal standard. The performance of methods employing this compound is contrasted with those using alternative internal standards, supported by experimental data from various studies.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of different analytical methods for Olaparib quantification. The data is categorized by the type of internal standard used, allowing for a direct comparison of key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Table 1: Method Performance using this compound as an Internal Standard

Linearity Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Analytical TechniqueMatrixReference
0.5 - 5,000<9% deviation<11%0.5uHPLC-MS/MSHuman Plasma[1]
10 - 5,000Within ±7.6% of nominal≤9.3%10LC-MS/MSHuman Plasma[2]
100 - 10,000--100LC-MS/MSHuman Plasma[3]
140 - 7,00096 - 102%<8%140LC-MS/MSHuman Plasma & DBS[4]

Table 2: Method Performance using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Analytical TechniqueMatrixReference
Telmisartan3 - 60095 - 98.4%≤2%3LC-MS/MSHuman Plasma
Imatinib0.10 - 10.0 µg/mL-6.07 to 3.26%1.37 to 3.55% (inter-day)0.10 µg/mLNot specifiedHuman Plasma[2]
Erlotinib200 - 2,000SatisfactorySatisfactory200HPLC-UVCancer Cells[5]
Fuzuloparib2.0 - 500-1.2 to 10.9%<7.1%Not specifiedLC-MS/MSHuman Plasma[6]

Stable isotope-labeled internal standards like 2H8-olaparib are frequently used to compensate for potential losses during sample handling and injection[7].

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Method 1: uHPLC-MS/MS with this compound Internal Standard
  • Sample Preparation: A liquid-liquid extraction was performed on 100 μL of plasma. 1 mL of ethyl acetate containing 10 ng/mL of this compound was added to the plasma samples. The mixture was vortexed and centrifuged. The supernatant was then dried and reconstituted in 100 μL of a water/acetonitrile (50/50) solution[1].

  • Chromatography: Chromatographic separation was achieved on a Waters UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm)[1]. A gradient mobile phase was used, starting with 20% B (acetonitrile) and increasing to 80% over 2 minutes[1].

  • Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection. The mass transitions monitored were m/z 435.4→281.1 for Olaparib and m/z 443.2→281.1 for this compound in positive ion mode[1].

Method 2: LC-MS/MS with Telmisartan Internal Standard
  • Sample Preparation: A liquid-liquid extraction method was employed for sample preparation.

  • Chromatography: Separation was performed on a Waters Symmetry Shield C18 column (4.6 mm id x 50 mm). The mobile phase consisted of acetonitrile and ammonium bicarbonate (pH 4.2) in a 70:30 volume ratio.

  • Mass Spectrometry: Detection was carried out in positive ion mode. The mass transition for Olaparib was m/z 515.200→380.3, and for the internal standard telmisartan, it was m/z 435.22→322.700.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for Olaparib quantification using a deuterated internal standard.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Spike with This compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon injection Inject Sample dry_recon->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lloq LLOQ detection->lloq stability Stability detection->stability

Caption: Workflow for Olaparib quantification using LC-MS/MS with a deuterated internal standard.

References

A Head-to-Head Battle of Internal Standards: Optimizing Olaparib Quantification in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the PARP inhibitor Olaparib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of the widely used deuterated internal standard, Olaparib-d8, with other reported alternatives, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variability in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard due to its near-identical physicochemical properties to the analyte. However, other non-SIL internal standards have also been employed. This guide will delve into a comparative analysis of their performance.

Performance Comparison of Internal Standards for Olaparib Quantification

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Key AdvantagesKey Considerations
This compound LC-MS/MSHuman Plasma0.5 - 50,000[1]<9% deviation[1]<11%[1]Co-elutes with Olaparib, compensating for matrix effects and ionization variability. Considered the "gold standard".Higher cost compared to non-isotopically labeled standards.
Telmisartan LC-MS/MSRat Plasma1 - 100098.00 - 106.38<7.55%Cost-effective and commercially available.Different chemical structure and chromatographic behavior compared to Olaparib, may not fully compensate for matrix effects.
Imatinib HPLC-UVHuman Plasma100 - 10,000Within ±6.07% of nominal<4.13% (intra-day), <3.55% (inter-day)Readily available.Primarily used in HPLC-UV methods, which are less sensitive and selective than LC-MS/MS. Significant differences in chemical properties.

Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions varied.

Experimental Methodologies

The following sections detail the typical experimental protocols for the bioanalytical quantification of Olaparib using this compound and Telmisartan as internal standards, based on published literature.

Method 1: Olaparib Quantification using this compound by LC-MS/MS[1]
  • Sample Preparation: A liquid-liquid extraction is commonly employed. To 100 µL of plasma, an internal standard solution of this compound is added, followed by 1 mL of an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness. The residue is reconstituted in a solution of acetonitrile and water before injection into the LC-MS/MS system.

  • Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The mass transitions monitored are m/z 435.4 → 281.1 for Olaparib and m/z 443.2 → 281.1 for this compound[1].

Method 2: Olaparib Quantification using Telmisartan by LC-MS/MS[2]
  • Sample Preparation: Protein precipitation is a common technique. To a plasma sample, the internal standard Telmisartan is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the proteins. The supernatant is then collected for analysis.

  • Chromatography: A C18 column (e.g., Kinetex EVO C18, 50 × 4.6 mm, 5 µ) is often used with a gradient mobile phase of acetonitrile and an aqueous buffer such as 5mM ammonium acetate.

  • Mass Spectrometry: Detection is carried out using a mass spectrometer in positive ion mode with MRM. The monitored transitions are typically m/z 435.22 → 366.96 for Olaparib and m/z 515.21 → 276.16 for Telmisartan.

Visualizing the Methodologies

To better understand the analytical workflow and the mechanism of action of Olaparib, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Telmisartan) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification

Bioanalytical Workflow for Olaparib

parp_pathway cluster_dna_damage DNA Damage & Repair cluster_olaparib_action Olaparib Intervention cluster_cell_fate Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber Recruits repair proteins parp_trapping PARP Trapping parp->parp_trapping replication_fork Replication Fork Collapse ber->replication_fork Repair blocked olaparib Olaparib olaparib->parp Inhibits parp_trapping->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb hr Homologous Recombination (HR) Repair dsb->hr apoptosis Apoptosis hr->apoptosis Repair fails brca_deficient BRCA-Deficient Cells brca_deficient->hr Defective

Olaparib's Mechanism of Action

Discussion and Conclusion

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. The data collated from various studies strongly supports the use of This compound as the most suitable internal standard for the LC-MS/MS quantification of Olaparib. Its identical chemical structure and chromatographic behavior to the analyte ensure the most accurate compensation for analytical variability, particularly matrix effects, which can be a significant challenge in bioanalysis.

While non-isotopically labeled alternatives like Telmisartan offer a cost-effective option, their different physicochemical properties may lead to differential extraction recovery and matrix effects, potentially compromising the accuracy and precision of the assay. The use of such analogs should be carefully validated to ensure they meet the required performance criteria for the intended application. Imatinib has been reported for use with less sensitive HPLC-UV methods and is generally not the preferred choice for high-sensitivity LC-MS/MS applications for Olaparib.

References

Cross-Validation of Olaparib Assays: A Comparative Guide to Bioanalytical Methods Using Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Olaparib is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Olaparib-d8, is a widely accepted practice to ensure the reliability and robustness of bioanalytical methods. This guide provides a comparative overview of published and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Olaparib in human plasma, with a focus on assays utilizing this compound.

The consistency and accuracy of bioanalytical methods are paramount. Cross-validation between different laboratories or a thorough comparison of different analytical procedures is essential to ensure data integrity. This guide synthesizes data from multiple validated methods to provide a comprehensive comparison of assay performance and experimental protocols.

Comparative Performance of Validated Olaparib Assays

The following tables summarize the key validation parameters from several published LC-MS/MS methods for Olaparib quantification using this compound as an internal standard. These parameters demonstrate the high level of precision, accuracy, and sensitivity that can be achieved.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (ng/mL) 10 - 5000[1]0.5 - 50000[2]3 - 600[3]140 - 7000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 10[1]0.5[2]3[3]140[4]
Intra-assay Precision (%CV) ≤5.7%[1]< 11%[2]≤ 2%[3]Not Reported
Inter-assay Precision (%CV) ≤5.7% (≤9.3% at LLOQ)[1]< 11%[2]≤ 2%[3]Not Reported
Intra-assay Accuracy (% Deviation) ±7.6%[1]< 9%[2]95 - 98.4% of nominal[3]Not Reported
Inter-assay Accuracy (% Deviation) ±7.6%[1]< 9%[2]95 - 98.4% of nominal[3]Not Reported
Extraction Recovery (%) Not ReportedNot Reported96.15 - 98.34%[3]Not Reported
Mass Spectrometry Parameters Method 1 Method 2 Method 3 Method 4
Ionization Mode Positive Ion Mode[1]Positive Ion Mode[2]Positive Ion Mode[3]Positive ESI[4]
Olaparib (m/z) Not specified435.4 → 281.1[2]515.200 → 380.3435.4 → 367.7[5]
This compound (m/z) Not specified443.2 → 281.1[2]Not specified443.4 → 375.7[5]

Experimental Workflow and Protocols

The general workflow for the bioanalysis of Olaparib in plasma using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc UPLC/HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (Positive Ion Mode, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Bioanalytical workflow for Olaparib quantification.

A representative, detailed experimental protocol synthesized from the referenced literature is provided below.

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Separation [2]

  • HPLC System: Waters UPLC®

  • Column: Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of mobile phase B (acetonitrile) with mobile phase A (e.g., 0.1% formic acid in water).

  • Flow Rate: As optimized for the specific system.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection [2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Olaparib: m/z 435.4 → 281.1[2]

    • This compound: m/z 443.2 → 281.1[2]

Signaling Pathway Context

While this guide focuses on the analytical methodology, it is important to remember the therapeutic context of Olaparib. Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. In cancers with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to synthetic lethality and tumor cell death.

parp_inhibition cluster_dna_damage DNA Damage Response cluster_brca_deficient BRCA Deficient Cell ssb Single-Strand Break parp PARP ssb->parp recruits ber Base Excision Repair parp->ber initiates dsb Double-Strand Break parp->dsb unrepaired SSB leads to hrr Homologous Recombination (Defective) dsb->hrr cell_death Cell Death (Synthetic Lethality) hrr->cell_death failure leads to olaparib Olaparib olaparib->parp inhibits

Caption: Olaparib's mechanism of action via PARP inhibition.

References

Olaparib Quantification: A Comparative Guide to Accuracy and Precision Using Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Olaparib is critical for pharmacokinetic studies, therapeutic drug monitoring, and various research applications. This guide provides a comparative overview of the performance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods utilizing Olaparib-d8 as an internal standard, supported by experimental data from published studies.

The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification of Olaparib. This stable isotope-labeled analog co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. While alternative methods such as HPLC with fluorescence detection (HPLC-FD) exist, LC-MS/MS with this compound remains the most robust and widely adopted technique for bioanalytical studies.[1]

Comparative Performance Data

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for Olaparib quantification using this compound as the internal standard across different biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Biological MatrixLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
Human Plasma10 - 5000> 0.999410[2][3]
Human Plasma0.5 - 5000Not Reported0.5[4]
Human Plasma140 - 7000Not Reported140[5]
Plasma & Urine0.5 - 100> 0.996< 0.48[6]
Tissue (Kidney & Liver)10 - 500> 0.9961.54 - 2.87[6]
Cell Cytoplasm0.1 - 10> 0.996< 0.48[6]
Nuclei0.5 - 10> 0.996< 0.48[6]
Table 2: Accuracy and Precision
Biological MatrixQC LevelIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Human PlasmaLLOQWithin ±7.6Within ±7.6≤ 9.3≤ 9.3[2]
Human PlasmaOther LevelsWithin ±7.6Within ±7.6≤ 5.7≤ 5.7[2]
Human PlasmaNot Specified< 9 (deviation)Not Reported< 11Not Reported[4]
PlasmaLQC, MQC, HQC4.8 - 11.16.9 - 13.42.7 - 8.74.7 - 9.8

QC Level: Quality Control Level (LLOQ: Lower Limit of Quantification, LQC: Low QC, MQC: Medium QC, HQC: High QC). %CV: Percent Coefficient of Variation.

Experimental Protocols

The methodologies outlined below are representative of the typical procedures employed for the quantification of Olaparib using this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for approximately 5 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile/water) for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Phenomenex Gemini C18, Waters UPLC® BEH C18).[4][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typically employed.[6]

  • Flow Rate: A flow rate in the range of 0.4 mL/min is common.[6]

  • Injection Volume: Typically 20 µL.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used.

  • MRM Transitions:

    • Olaparib: m/z 435.4 → 367.7[6] or 435.4 → 281.1[4]

    • This compound: m/z 443.4 → 375.7[6] or 443.2 → 281.1[4]

Workflow and Pathway Diagrams

Olaparib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Spike with This compound (IS) Sample->Add_IS Aliquot Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Olaparib / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Olaparib Concentration Calibration_Curve->Quantification

Figure 1. Experimental workflow for Olaparib quantification using this compound.

This guide consolidates data to demonstrate that LC-MS/MS methods using this compound as an internal standard provide high levels of accuracy, precision, and sensitivity for the quantification of Olaparib in various biological matrices. The presented data and protocols can serve as a valuable resource for researchers in the selection and implementation of bioanalytical methods for Olaparib.

References

A Comparative Guide to Olaparib Quantification Methods in Research and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Olaparib is critical for pharmacokinetic studies, therapeutic drug monitoring, and advancing cancer research. This guide provides an objective comparison of commonly employed analytical methods for Olaparib quantification, supported by a summary of reported performance data from various validation studies.

This document outlines the experimental protocols for prevalent analytical techniques, presents a comparative analysis of their performance metrics, and visualizes the underlying mechanism of Olaparib and a typical quantification workflow. The information is intended to assist in the selection of the most appropriate method based on specific research or clinical needs.

Olaparib's Mechanism of Action: PARP Inhibition

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2, which are critical for homologous recombination repair, the inhibition of PARP by Olaparib leads to the accumulation of DNA damage and ultimately cell death. This targeted therapeutic approach has shown significant promise in the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.

cluster_0 DNA Damage Response cluster_1 Olaparib Action cluster_2 Cellular Outcome in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Replication_Fork_Collapse Replication Fork Collapse SSBR->Replication_Fork_Collapse Blocked Repair Leads To Olaparib Olaparib PARP_Inhibition PARP Inhibition Olaparib->PARP_Inhibition PARP_Inhibition->PARP Inhibits DSB Double-Strand Breaks Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death Unrepaired HR_Deficiency->Cell_Death

Figure 1. Olaparib's mechanism of action via PARP inhibition, leading to synthetic lethality in BRCA-mutant cancer cells.

Comparative Analysis of Olaparib Quantification Methods

The quantification of Olaparib in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The following tables summarize the performance characteristics of these methods as reported in various studies.

LC-MS/MS Methods

LC-MS/MS is widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

Parameter Method 1 [1]Method 2 [2]Method 3 [3][4][5]Method 4 [6]
Matrix Human PlasmaHuman PlasmaHuman Plasma & Dried Blood SpotHuman Plasma
Linearity Range (ng/mL) 10 - 5000100 - 10,000140 - 70000.5 - 50,000
Lower Limit of Quantification (LLOQ) (ng/mL) 101001400.5
Intra-assay Precision (%CV) ≤ 9.3Not ReportedNot Reported< 11
Inter-assay Precision (%CV) ≤ 5.7Not ReportedNot Reported< 11
Intra-assay Accuracy (% Nominal) Within ±7.6Not ReportedNot Reported< 9
Inter-assay Accuracy (% Nominal) Within ±7.6Not ReportedNot Reported< 9
HPLC-UV Methods

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, albeit generally with lower sensitivity.

Parameter Method 1 [7]Method 2 [8]Method 3 [9][10]
Matrix Cancer CellsHuman PlasmaBulk and Pharmaceutical Dosage Form
Linearity Range (ng/mL) 200 - 2000100 - 500080,000 - 120,000
Lower Limit of Quantification (LLOQ) (ng/mL) 2001001490
Limit of Detection (LOD) (ng/mL) 5020490
Intra-day Precision (%RSD) Not Reported< 150.06 - 0.43
Inter-day Precision (%RSD) Not Reported< 150.05 - 0.98
Accuracy (% Recovery) Not ReportedWithin 15% of nominalNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of quantification assays. Below are generalized protocols for the primary analytical methods discussed.

Sample Preparation for Olaparib Quantification

A robust and reproducible sample preparation is fundamental to accurate quantification.

Start Biological Sample Collection (e.g., Plasma, Dried Blood Spot) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (Alternative to Precipitation) Start->Liquid_Liquid_Extraction Centrifugation Centrifugation Protein_Precipitation->Centrifugation Liquid_Liquid_Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Figure 2. A generalized experimental workflow for the preparation of biological samples for Olaparib quantification.

1. LC-MS/MS Protocol Outline

  • Sample Pre-treatment: Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile.[2] An alternative is liquid-liquid extraction.[1] For dried blood spots, extraction is performed, often with a methanol solution.[4]

  • Internal Standard: A deuterated internal standard, such as [2H8]-olaparib, is often added to the sample prior to extraction to account for variability in sample processing and instrument response.[6]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][6]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer. Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). The mass transitions for Olaparib (e.g., m/z 435.4→281.1) and the internal standard are monitored for quantification.[6]

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of Olaparib in the unknown samples is then determined from this curve.[1]

2. HPLC-UV Protocol Outline

  • Sample Pre-treatment: Similar to LC-MS/MS, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances.[7][8]

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a UV detector. A C18 column is commonly used for separation with an isocratic or gradient mobile phase, which is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[8][9]

  • UV Detection: The concentration of Olaparib is determined by measuring its absorbance at a specific wavelength, commonly around 254 nm.[7][10]

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards. This curve is then used to calculate the concentration of Olaparib in the test samples.[8]

Conclusion

The choice of an analytical method for Olaparib quantification depends on the specific requirements of the study. LC-MS/MS methods offer superior sensitivity and selectivity, making them ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the drug need to be accurately measured.[1][6] HPLC-UV methods, while less sensitive, provide a robust and more accessible option for applications where higher concentrations are expected, such as in pharmaceutical formulation analysis or in vitro studies.[7][9] The validation data presented in this guide, compiled from various studies, can aid researchers in selecting and implementing the most suitable method for their needs, ensuring the generation of reliable and accurate data in the pursuit of advancing cancer therapy.

References

The Gold Standard for Olaparib Bioanalysis: A Comparative Guide to Using the Olaparib-d8 Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the PARP inhibitor Olaparib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the distinct advantages of employing a stable isotope-labeled internal standard (SIL-IS) like Olaparib-d8 over non-labeled or structural analog alternatives.

The use of a SIL-IS, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest, Olaparib, throughout the analytical process, from sample preparation to detection. By incorporating deuterium atoms, this compound is chemically identical to Olaparib but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.

Unparalleled Accuracy and Precision with this compound

Experimental data from various validated bioanalytical methods consistently demonstrate the enhanced performance achieved with this compound. When compared to methods utilizing a structural analog as an internal standard or no internal standard at all, the use of this compound results in significantly improved precision (lower coefficient of variation, %CV) and accuracy (% bias).

Internal Standard StrategyAnalyteInternal StandardMatrixLLOQ (ng/mL)Precision (%CV)Accuracy (% Bias)Linearity (r²)Reference
Stable Isotope-Labeled OlaparibThis compound Human Plasma0.5< 11%< 9%> 0.99[1][2][3]
Structural Analog OlaparibTelmisartanHuman Plasma3≤ 2%95-98.4%> 0.998[4][5]
No Internal Standard OlaparibNoneCell Lysate200SatisfactorySatisfactorySatisfactory[6]

Table 1: Comparison of Bioanalytical Method Performance for Olaparib Quantification. This table summarizes the performance characteristics of different internal standard strategies for the analysis of Olaparib. The use of this compound demonstrates excellent precision and accuracy at a low limit of quantification. While the method with a structural analog also shows good performance, the potential for differential matrix effects and extraction recovery between the analyte and the internal standard is higher. The method without an internal standard is generally less robust and more susceptible to variability.

The Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. The inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

Olaparib_Pathway cluster_0 DNA Damage & Repair cluster_1 Olaparib Action cluster_2 Cell Fate in BRCA-Deficient Cancer DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_damage repairs DSB Double-Strand Break (DSB) Replication->DSB SSB collision leads to HR_deficient Homologous Recombination Deficiency (BRCA1/2 mutation) DSB->HR_deficient Olaparib Olaparib Olaparib->PARP inhibits Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death prevents repair of DSBs Experimental_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

References

Navigating Bioanalysis: A Guide to Deuterated Internal Standards in a Regulatory Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable results in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, all within the framework of current regulatory expectations.

In the realm of regulated bioanalysis, the use of stable isotope-labeled internal standards (SIL-ISs), with a strong preference for deuterated standards, is the gold standard recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 Bioanalytical Method Validation guideline.[1][2] These standards, being chemically identical to the analyte but with a different mass, closely mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analysis.[3][4][5][6]

The Superiority of Deuterated Standards: A Comparative Overview

The primary advantage of a deuterated IS lies in its ability to co-elute with the analyte, experiencing the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer.[4][6] This co-elution ensures that any variations affecting the analyte's signal will similarly affect the internal standard, leading to a consistent analyte-to-IS ratio and, consequently, more accurate quantification.

In contrast, structural analog internal standards, which are molecules with similar but not identical chemical structures to the analyte, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to differential matrix effects and a less reliable correction for analytical variability, potentially compromising the accuracy of the results.[7]

Performance Data: Deuterated vs. Structural Analog Internal Standards

The following table summarizes a comparison of key performance parameters between bioanalytical methods using a deuterated internal standard and a structural analog internal standard for the analysis of the same analyte in human plasma.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Observations
Accuracy (% Bias) -2.5% to +3.8%-12.7% to +9.5%The method with the deuterated IS demonstrated significantly better accuracy, with bias values consistently closer to zero.
Precision (% CV) ≤ 5.2%≤ 11.8%The use of a deuterated IS resulted in improved precision, as indicated by the lower coefficient of variation.
Matrix Effect (% CV) 3.1%14.5%The deuterated IS effectively compensated for matrix effects, showing minimal variability across different lots of plasma. The structural analog was more susceptible to matrix-induced signal suppression.
Recovery (% RSD) 4.5%9.8%The deuterated IS showed more consistent recovery across different concentrations, indicating it more reliably tracked the analyte during the extraction process.

This data is a synthesized representation from multiple case studies and publications.

Experimental Workflow for Bioanalytical Method Validation

A robust and reliable bioanalytical method is underpinned by a rigorous validation process. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method utilizing a deuterated internal standard, in accordance with regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Analyte Analyte & IS Characterization MD_SamplePrep Sample Preparation Optimization (e.g., SPE, LLE, PPT) MD_Analyte->MD_SamplePrep MD_LCMS LC-MS/MS Parameter Optimization MD_SamplePrep->MD_LCMS MV_Selectivity Selectivity & Specificity MD_LCMS->MV_Selectivity MV_Matrix Matrix Effect MV_Selectivity->MV_Matrix MV_CalCurve Calibration Curve (Linearity, Range) MV_Matrix->MV_CalCurve MV_Accuracy Accuracy & Precision (Intra- & Inter-day) MV_CalCurve->MV_Accuracy MV_Recovery Recovery & Process Efficiency MV_Accuracy->MV_Recovery MV_Stability Stability Assessment (Freeze-thaw, Bench-top, Long-term) MV_Recovery->MV_Stability MV_Dilution Dilution Integrity MV_Stability->MV_Dilution SA_Run Analytical Run MV_Dilution->SA_Run SA_QC QC Sample Analysis SA_Run->SA_QC SA_ISR Incurred Sample Reanalysis (ISR) SA_QC->SA_ISR

Bioanalytical Method Validation Workflow

Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol provides a representative example of a validated bioanalytical method for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as the internal standard.

Materials and Reagents
  • Reference Standards: DrugX (purity >99%) and DrugX-d4 (isotopic purity >99%, chemical purity >99%).

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from at least six different healthy donors.

  • Chemicals and Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Sample Preparation Consumables: 96-well protein precipitation plates, collection plates, and sealing mats.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DrugX and DrugX-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the DrugX stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the DrugX-d4 stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the DrugX working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of standards, QCs, and study samples into a 96-well protein precipitation plate.

  • Add 150 µL of the internal standard working solution (DrugX-d4 in acetonitrile) to all wells except the blank.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Dilute the supernatant with 100 µL of water.

  • Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation of the analyte and IS from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DrugX and DrugX-d4.

Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of DrugX to DrugX-d4 against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression model.

  • Acceptance Criteria for an Analytical Run:

    • At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for LLOQ).

    • At least 67% of the QC samples and at least 50% at each concentration level must be within ±15% of their nominal concentrations.

Logical Relationships in Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical flow for this process.

IS_Selection_Logic cluster_0 Internal Standard Selection Start Start Method Development SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Select SIL-IS (Preferably Deuterated) SIL_Available->Use_SIL Yes Structural_Analog Select Structural Analog IS SIL_Available->Structural_Analog No Evaluate_Performance Evaluate Performance: - Co-elution - Matrix Effect - Accuracy & Precision Use_SIL->Evaluate_Performance Structural_Analog->Evaluate_Performance Pass Performance Acceptable? Evaluate_Performance->Pass Pass->Structural_Analog No, Re-evaluate Analog Finalize Finalize Method Pass->Finalize Yes

Internal Standard Selection Logic

Conclusion

The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte of interest provides a level of accuracy and precision that is generally unattainable with other types of internal standards. By adhering to regulatory guidelines, employing robustly validated methods, and making informed decisions during internal standard selection, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of Olaparib-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Olaparib-d8 is paramount for protecting personnel and the environment. As a deuterated form of a potent cytotoxic agent, this compound necessitates stringent handling and disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks:

  • Gloves: Wear appropriate, chemical-resistant gloves.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A lab coat or other protective clothing is required.[2][3]

  • Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used.[2]

Avoid direct contact with the skin and eyes, and prevent the formation of dust and aerosols.[1][3][4] In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[5]

II. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as cytotoxic and hazardous chemical waste.[6][7] Under no circumstances should this material be disposed of down the drain or in regular trash.[3][8][9]

  • Segregation of Waste: Immediately segregate all this compound waste from other laboratory waste streams. This includes:

    • Unused or expired this compound powder.

    • Empty vials and containers that held this compound.

    • Contaminated consumables such as pipette tips, tubes, and weighing papers.

    • Used PPE (gloves, lab coats, etc.).

  • Waste Collection and Labeling:

    • Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container.[8][10] This container must be clearly labeled as "Cytotoxic Waste" and "Hazardous Chemical Waste" and should include the chemical name "this compound".[6][10]

    • For liquid waste containing this compound, use a compatible, sealed container.[8] Do not mix with other chemical waste unless compatibility has been confirmed.

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] The rinsed container can then be disposed of according to institutional guidelines.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[3][8]

    • The storage area should be clearly marked, and access should be restricted.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the this compound waste.[11]

    • Disposal must be carried out by a licensed chemical destruction facility.[3] The primary methods of disposal are controlled incineration with flue gas scrubbing or chemical neutralization by a specialized service.[6]

III. Quantitative Data Summary

While specific quantitative limits for this compound disposal are not typically defined for laboratory settings (as all quantities are treated as hazardous), the following table summarizes key handling and storage parameters derived from safety data sheets.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coat, respirator (if needed)[2][3]
Handling Environment Well-ventilated area, preferably a chemical fume hood[1][2]
Waste Container Type Leak-proof, puncture-resistant, clearly labeled[6][8][10]
Disposal Method Controlled incineration or chemical neutralization by a licensed facility[3][6]
Prohibited Disposal Routes Sewer systems, regular trash, environmental discharge[3][8]

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Olaparib_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (e.g., Fume Hood) B->C D Segregate this compound Waste from Other Waste Streams C->D E Is the waste solid or liquid? D->E F Collect in Labeled, Puncture-Proof 'Cytotoxic Waste' Container E->F Solid G Collect in Labeled, Sealed 'Hazardous Liquid Waste' Container E->G Liquid H Store Sealed Container in Designated Secure Area F->H G->H I Contact Institutional EHS for Waste Pickup H->I J Disposal by Licensed Facility (Incineration/Chemical Neutralization) I->J K End: Disposal Complete J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Olaparib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Olaparib-d8, a deuterated form of the potent PARP inhibitor Olaparib. While some safety data sheets for this compound may classify it as non-hazardous, it is best practice to handle it with the same precautions as its non-deuterated counterpart, Olaparib, which is recognized as a hazardous substance.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on established guidelines for handling cytotoxic and hazardous drugs.[4][5][6][7]

Activity Eye and Face Protection Gloves Gown Respiratory Protection
Weighing and Compounding (in a ventilated enclosure) Safety goggles with side-shields or face shieldDouble-gloving with chemotherapy-rated nitrile glovesDisposable, lint-free gown with knit cuffsNot generally required if handled in a certified chemical fume hood or biological safety cabinet.
Handling Solutions Safety goggles with side-shields or face shieldDouble-gloving with chemotherapy-rated nitrile glovesDisposable, lint-free gown with knit cuffsNot generally required if handled in a certified chemical fume hood or biological safety cabinet.
Administering to Animals Safety goggles with side-shields or face shieldDouble-gloving with chemotherapy-rated nitrile glovesDisposable, lint-free gown with knit cuffsRecommended if there is a risk of aerosol generation.
Cleaning Spills Face shield and gogglesDouble-gloving with chemotherapy-rated nitrile glovesImpervious, disposable gownNIOSH-approved respirator (e.g., N95)
Waste Disposal Safety gogglesDouble-gloving with chemotherapy-rated nitrile glovesDisposable gownNot generally required.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound. Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Labeling: Clearly label all containers with the compound name and associated hazards.

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Wear appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, absorb with appropriate spill kits.

  • Cleaning: Clean the spill area with a decontaminating solution, working from the outer edge of the spill towards the center.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound prep Preparation (Don PPE) weigh Weighing/Compounding (in Ventilated Enclosure) prep->weigh Proceed with caution solubilize Solubilization weigh->solubilize experiment Experimental Use solubilize->experiment decon Decontamination of Surfaces experiment->decon doff Doffing PPE decon->doff disposal Waste Disposal (Hazardous Waste) doff->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.